Sotalol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
366-80-3, 3930-20-9 (Parent) | |
| Record name | Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotalol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021278 | |
| Record name | Sotalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
959-24-0 | |
| Record name | Sotalol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotalol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sotalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sotalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sotalol Enantiomers: An In-Depth In Vitro Pharmacological Comparison
For Researchers, Scientists, and Drug Development Professionals
Sotalol, a unique antiarrhythmic agent, is administered clinically as a racemic mixture of its two stereoisomers, d-sotalol and l-sotalol. While structurally similar, these enantiomers exhibit distinct pharmacological profiles in vitro, a critical consideration for targeted drug development and mechanistic studies. This technical guide provides a comprehensive overview of these differences, focusing on their differential effects on beta-adrenergic receptors and cardiac ion channels, supported by quantitative data and detailed experimental methodologies.
Core Pharmacological Differences: A Summary
The primary distinction between the sotalol enantiomers lies in their beta-adrenergic blocking activity. The l-enantiomer is a potent beta-blocker, whereas the d-enantiomer possesses significantly weaker activity at these receptors.[1][2] Conversely, both d- and l-sotalol exhibit comparable Class III antiarrhythmic effects, primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[3][4] This dual action of the racemic mixture contributes to its clinical efficacy, but also to its complex safety profile.
Quantitative Comparison of In Vitro Activities
The following tables summarize the key quantitative differences in the in vitro pharmacology of d-sotalol and l-sotalol based on published literature.
| Parameter | d-Sotalol | l-Sotalol | Racemic (dl)-Sotalol | Fold Difference (l- vs d-) | Reference |
| Beta-Adrenergic Receptor Affinity (Ki) | |||||
| Cat Left Ventricular Membranes (µmol/l) | 11 | 0.6 | - | ~18 | [5] |
| Guinea-Pig Papillary Muscle (µmol/l) | 4 | - | - | - | [5] |
| Beta-Adrenergic Blocking Potency | |||||
| Relative Potency vs. Racemate (Molar Basis) | 1/12 - 1/14 | 1.6 - 3.2 | 1 | ~30-60 | [1][6] |
| Potassium Channel Blockade (IKr/hERG) | |||||
| Action Potential Duration Prolongation (EC50, µmol/l) | 13 | 13 | 13 | 1 | [5] |
| Effect on Atrioventricular Node Action Potential Duration | Prolongs to the same extent | Prolongs to the same extent | - | 1 | [3] |
Table 1: Comparative In Vitro Pharmacology of Sotalol Enantiomers. This table highlights the significant stereoselectivity in beta-adrenergic receptor binding and blocking potency, with l-sotalol being substantially more active. In contrast, the Class III antiarrhythmic effect, evidenced by the prolongation of the action potential duration, is not stereoselective.
Experimental Protocols
The quantitative data presented above are derived from a variety of in vitro experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Radioligand Binding Assays for Beta-Adrenoceptor Affinity
These assays are employed to determine the binding affinity of a ligand (in this case, sotalol enantiomers) for a specific receptor.
-
Objective: To quantify the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of d-sotalol and l-sotalol for beta-adrenergic receptors.
-
General Protocol:
-
Membrane Preparation: Cardiac tissue (e.g., cat left ventricular free wall) is homogenized and centrifuged to isolate a membrane fraction rich in beta-adrenergic receptors.[5]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to beta-adrenoceptors (e.g., [125I]-iodocyanopindolol).
-
Competition: Increasing concentrations of the unlabeled competitor (d-sotalol or l-sotalol) are added to the incubation mixture.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Electrophysiological Assessment of Ion Channel Blockade
Patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channel function at the single-cell level.
-
Objective: To characterize the effects of sotalol enantiomers on the action potential duration and specific ion currents (e.g., IKr).
-
General Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation: Isolated cardiac myocytes or cell lines stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG channels) are used.[7]
-
Pipette Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage, and the resulting ionic currents are measured.
-
Drug Application: d-sotalol or l-sotalol is applied to the cell via the external solution.
-
Data Acquisition and Analysis: The effects of the drug on the amplitude and kinetics of the target ion current are recorded and analyzed to determine parameters such as the IC50 for channel block.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of d-sotalol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of d-sotalol and l-sotalol on the atrioventricular node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of the levo- and dextrorotatory isomers of sotalol in isolated cardiac muscle and their in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-sotalol causes significant occupation of beta-adrenoceptors at concentrations that prolong cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative beta-blocking activities and electrophysiologic actions of racemic sotalol and its optical isomers in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sotalol Hydrochloride
This guide provides a comprehensive overview of a common laboratory-scale synthesis and purification process for Sotalol Hydrochloride, a crucial antiarrhythmic agent. Designed for researchers, chemists, and professionals in drug development, this document details the chemical pathway, experimental protocols, purification techniques, and analytical methods for quality control.
Introduction to this compound
Sotalol is a non-selective beta-adrenergic receptor blocker that also exhibits Class III antiarrhythmic properties by blocking potassium channels.[1][2] This dual mechanism of action involves prolonging the cardiac action potential duration and inhibiting the effects of catecholamines, making it effective in the treatment of various cardiac arrhythmias.[3][4] The hydrochloride salt is the common pharmaceutical form. For laboratory and research purposes, a reliable synthesis and purification protocol is essential to ensure high purity and consistency.
Synthesis of this compound
A widely recognized synthetic route to this compound is a four-step process starting from aniline. This pathway is efficient and utilizes readily available starting materials.[5]
Synthetic Pathway Overview
The synthesis begins with the methanesulfonylation of aniline, followed by a Friedel-Crafts acylation to introduce a chloroacetyl group. The subsequent reaction with isopropylamine introduces the side chain, and a final reduction of the ketone yields the secondary alcohol of the Sotalol molecule. The process concludes with the formation of the hydrochloride salt.
References
- 1. Sotalol - Wikipedia [en.wikipedia.org]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C12H21ClN2O3S | CID 66245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Chiral Separation of Sotalol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the primary chromatographic and electrophoretic techniques for the chiral separation of Sotalol enantiomers. Sotalol, a non-selective beta-adrenergic blocker and antiarrhythmic agent, is administered as a racemic mixture of its (R)- and (S)-enantiomers. Although both enantiomers exhibit Class III antiarrhythmic properties, the beta-blocking activity resides primarily in the (S)-enantiomer. Consequently, the ability to separate and quantify these enantiomers is crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations.
This guide covers three core techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the chiral separation of pharmaceuticals due to its robustness and versatility. For Sotalol, both direct and indirect methods on chiral stationary phases (CSPs) have been successfully employed.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase that selectively interacts with the Sotalol enantiomers, leading to differential retention and separation.
A reported method for the direct chiral resolution of Sotalol enantiomers utilizes a polysaccharide-based chiral stationary phase.
-
Instrumentation: Agilent 1100 HPLC system or equivalent.
-
Chiral Stationary Phase: Chiralpak IA (4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of 80% Hexane with 0.1% diethylamine and 20% Ethanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 220 nm.
-
Sample Preparation: Dissolve Sotalol hydrochloride in methanol and neutralize with a methanolic potassium hydroxide solution. The resulting free base is then dissolved in the mobile phase.
| Parameter | (S)-Sotalol | (R)-Sotalol |
| Retention Time (t_R) | 7.99 min | 11.88 min |
Indirect Chiral HPLC using Derivatization
Indirect methods involve the reaction of the Sotalol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
This method is suitable for the determination of Sotalol enantiomers in biological fluids.
-
Instrumentation: Standard HPLC system with fluorescence detection.
-
Derivatizing Agent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Sample Preparation:
-
Extract Sotalol from the biological sample (e.g., plasma, urine) using a Sep-Pak C18 solid-phase extraction cartridge with isopropyl alcohol as the eluent.
-
Evaporate the eluent and reconstitute the residue.
-
React the residue with GITC to form diastereomeric derivatives.
-
-
Chromatographic Conditions:
-
Column: Standard reversed-phase C18 column.
-
Detection: UV detection at 225 nm.
-
| Parameter | Value |
| Linearity Range (Plasma) | 0.022 to 4.41 µg/mL for each enantiomer |
| Linearity Range (Urine) | 0.22 to 88.2 µg/mL for each enantiomer |
| Lower Limit of Determination (Plasma) | 0.022 µg/mL |
| Lower Limit of Determination (Urine) | 0.22 µg/mL |
| Within-day and Day-to-day Coefficient of Variation | < 7.5% |
HPLC Experimental Workflow
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency compared to HPLC for chiral applications. While a specific method for Sotalol is not widely published, a method for structurally similar beta-blockers provides a strong starting point for method development.
Experimental Protocol: SFC (Adapted from Beta-Blocker Methods)
This protocol is for the simultaneous enantioseparation of atenolol, metoprolol, and propranolol and can be adapted for Sotalol.
-
Instrumentation: Waters SFC Investigator system or equivalent.
-
Chiral Stationary Phase: Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica gel) (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of CO₂ and a modifier in a 75:25 (v/v) ratio. The modifier consists of a 50:50 (v/v) mixture of isopropanol and methanol containing 0.1% isopropyl amine.
-
Flow Rate: 4.0 mL/min.
-
Backpressure: 100 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) detector at 220 nm.
-
Sample Preparation: Dissolve the Sotalol sample in the mobile phase modifier.
Quantitative Data: SFC (Expected for Beta-Blockers)
| Parameter | Expected Value |
| Resolution (Rs) | > 3.0 |
| Separation Factor (α) | > 1.5 |
| Validation Range | 0.5–10 µg/mL |
| LOD | 0.126 to 0.137 µg/mL |
| LOQ | 0.376–0.414 µg/mL |
SFC Experimental Workflow
Capillary Electrophoresis (CE)
CE offers high efficiency, short analysis times, and low sample and reagent consumption for chiral separations. The use of chiral selectors, particularly cyclodextrins, in the background electrolyte is the most common approach for resolving Sotalol enantiomers.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
A baseline separation of Sotalol enantiomers has been achieved using randomly methylated β-cyclodextrin.[1]
-
Instrumentation: Standard capillary electrophoresis system with UV detection.
-
Capillary: Fused silica capillary.
-
Chiral Selector: Randomly methylated β-cyclodextrin (RAMEB).
-
Background Electrolyte (BGE): 25 mM Phosphoric acid containing 30 mM RAMEB, adjusted to pH 2.5.[1]
-
Voltage: +25 kV.[1]
-
Temperature: 15 °C.[1]
-
Injection: Hydrodynamic injection at 50 mbar for 2 seconds.[1]
-
Detection: UV detection at 232 nm.[1]
-
Sample Preparation: Dissolve this compound in water to a concentration of 10 mg/mL.[1]
Quantitative Data: CE with Various Cyclodextrins
The choice of cyclodextrin and its concentration significantly impacts the separation.
| Chiral Selector | Concentration | pH | Resolution (Rs) | Observations |
| RAMEB | 30 mM | 2.5 | Baseline Separation | Optimal separation achieved.[1] |
| HP-β-CD | - | - | Slight peak splitting | Chiral interaction observed.[1] |
| SBE-β-CD | - | - | Chiral interaction | No baseline separation.[1] |
CE Experimental Workflow
Conclusion
References
A Technical Deep Dive into the Stereoselective Pharmacokinetics of Sotalol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereoselective pharmacokinetics of sotalol enantiomers in key preclinical models. Sotalol, a non-selective β-adrenergic blocker with Class III antiarrhythmic properties, is a racemic mixture of d- and l-enantiomers. Understanding the distinct pharmacokinetic profiles of these enantiomers is crucial for predicting their therapeutic effects and potential toxicities. This document provides a comprehensive summary of quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of d-sotalol and l-sotalol have been investigated in preclinical rat and dog models. The data reveals notable differences in their disposition, particularly concerning clearance, when administered as a racemate versus pure enantiomers.
Sotalol Enantiomer Pharmacokinetics in Rats
In Sprague-Dawley rats, the clearance of sotalol enantiomers has been shown to be stereoselective, particularly when the pure S-enantiomer is administered. After intravenous administration of racemic sotalol, the systemic clearance (Cls) and renal clearance (Clr) of R- and S-sotalol were comparable. However, administration of the pure S-enantiomer resulted in a significant reduction in its own systemic and renal clearance.[1][2] The protein binding of sotalol enantiomers in rat serum is negligible and non-stereoselective, with a bound fraction of less than 7%.[3]
| Parameter | d-Sotalol | l-Sotalol | Animal Model | Dosing | Reference |
| Systemic Clearance (Cls) (mL/min/kg) | 29.9 ± 4.2 | 27.5 ± 3.3 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |
| Renal Clearance (Clr) (mL/min/kg) | 28.7 ± 4.2 | 26.3 ± 3.2 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |
| Systemic Clearance of S-STL (mL/min/kg) | - | 33.7 ± 6.0 (as racemate) | Sprague-Dawley Rats | IV | [1] |
| Systemic Clearance of S-STL (mL/min/kg) | - | 28.9 ± 5.6 (as pure enantiomer) | Sprague-Dawley Rats | IV | [1] |
| Biliary Clearance (Clb) (mL/min/kg) | 0.0662 ± 0.0089 | 0.0675 ± 0.0090 | Anesthetized Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |
| Intestinal Clearance (Cli) (mL/min/kg) | 1.26 ± 0.19 | 1.16 ± 0.17 | Conscious Sprague-Dawley Rats | 10 mg/kg IV (racemate) | [2] |
Table 1: Pharmacokinetic Parameters of Sotalol Enantiomers in Rats.
Sotalol Enantiomer Pharmacokinetics in Dogs
Studies in unanesthetized dogs have characterized the pharmacokinetics of racemic sotalol. Following intravenous administration, the drug exhibits a two-compartment model with a rapid distribution phase and a longer elimination phase. Oral absorption is rapid and substantial.[4] While specific data for the individual enantiomers in dogs is less readily available in the reviewed literature, the general pharmacokinetics of the racemate provide a foundational understanding.
| Parameter | Value | Animal Model | Dosing | Reference |
| Distribution Half-life (t½α) | 3.2 ± 1.1 min | Unanesthetized Dogs | 1, 2, and 4 mg/kg IV | [4] |
| Elimination Half-life (t½β) | 4.8 ± 1.03 hr | Unanesthetized Dogs | 1, 2, and 4 mg/kg IV | [4] |
| Oral Absorption Half-life (t½a) | 11–17 min | Unanesthetized Dogs | 2, 4, and 8 mg/kg PO | [4] |
Table 2: Pharmacokinetic Parameters of Racemic Sotalol in Dogs.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of sotalol enantiomers.
Animal Models and Drug Administration
-
Rat Studies: Male Sprague-Dawley rats are commonly used. For intravenous (IV) administration, sotalol is typically dissolved in saline and administered via a cannulated jugular vein. For oral (PO) administration, the drug is dissolved in water and administered by gavage.[1][2]
-
Dog Studies: Unanesthetized male beagle dogs are often used. Intravenous administration is performed through a cephalic vein, while oral doses are given as a solution.[4]
Plasma Sample Collection and Preparation
Blood samples are collected at predetermined time points post-dosing. In rats, blood is often drawn from the jugular vein cannula. In dogs, samples are typically taken from a cephalic vein. The blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.[1][2][4]
Enantioselective Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the stereoselective analysis of sotalol in plasma involves derivatization followed by HPLC with fluorescence detection.[5][[“]]
-
Extraction: Sotalol and an internal standard (e.g., atenolol) are extracted from plasma (typically 0.5 mL) at an alkaline pH (e.g., 9.3) using an organic solvent such as ethyl acetate.[5]
-
Derivatization: The organic layer is evaporated, and the residue is derivatized with a chiral derivatizing agent, such as R-(-)-1-(1-naphthyl)ethyl isocyanate (NEIC). This reaction forms diastereomeric derivatives of the sotalol enantiomers.[5]
-
Chromatographic Separation: The resulting diastereomers are separated on a C18 analytical column using an isocratic mobile phase, for example, a mixture of acetonitrile and water. A trapping column may be used to retain excess derivatizing reagent.[5]
-
Detection: The derivatives are detected using a fluorescence detector, with excitation and emission wavelengths typically around 280 nm and 320 nm, respectively.[5]
The following diagram illustrates the general workflow for the enantioselective analysis of sotalol in plasma.
Signaling Pathways
Sotalol exerts its therapeutic effects through two primary mechanisms: β-adrenergic receptor blockade and inhibition of the hERG potassium channel.
β1-Adrenergic Receptor Signaling Pathway
l-sotalol is a non-selective antagonist of β-adrenergic receptors. In cardiomyocytes, the binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility. l-sotalol competitively blocks the β1-adrenergic receptor, thereby inhibiting this signaling cascade.[1][7][8][9]
hERG Potassium Channel Blockade
Both d- and l-sotalol block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This blockade prolongs the action potential duration and the effective refractory period, which is the basis of its Class III antiarrhythmic effect. Sotalol is considered a low-affinity hERG blocker.[10] Molecular docking studies suggest that sotalol interacts with key aromatic residues, such as Y652 and F656, within the inner cavity of the hERG channel.[10][11] This interaction is thought to be stabilized by the inactivation of the channel.[4][12]
References
- 1. Stereospecific evaluation of sotalol pharmacokinetics in a rat model: evidence suggesting an enantiomeric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal, biliary and intestinal clearance of sotalol enantiomers in rat model: evidence of intestinal exsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein binding of sotalol enantiomers in young and elderly human and rat serum using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enantioselective analysis of sotalol in plasma by reversed-phase high-performance liquid chromatography using diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: hsa04261 [genome.jp]
- 9. researchgate.net [researchgate.net]
- 10. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
Sotalol Hydrochloride's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrophysiological effects of Sotalol Hydrochloride, with a specific focus on its impact on cardiac action potential duration (APD). Sotalol is a unique antiarrhythmic agent possessing both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties. This dual mechanism of action underlies its clinical efficacy in treating a variety of atrial and ventricular arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative effects on APD, and detailed experimental protocols for studying these effects.
Core Mechanism of Action
Sotalol exerts its antiarrhythmic effects through two primary mechanisms:
-
Class II Action (Beta-Adrenergic Blockade): As a non-selective β-adrenergic receptor antagonist, sotalol competitively inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline) at β1 and β2 adrenergic receptors.[1][2] In cardiac tissue, this leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling events.[3][4] This action results in a decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.[5]
-
Class III Action (Potassium Channel Blockade): Sotalol's Class III activity is attributed to its ability to block the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[5] By inhibiting IKr, sotalol prolongs the duration of the action potential and, consequently, the effective refractory period (ERP) in atrial, ventricular, and Purkinje tissues.[2][6] This prolongation of repolarization is a key factor in its ability to suppress re-entrant arrhythmias.
Quantitative Effects on Action Potential Duration
The following tables summarize the quantitative effects of this compound on cardiac action potential duration across various experimental models.
| Species | Tissue/Cell Type | Sotalol Concentration (μM) | APD Measurement | % Prolongation / Change | Reference |
| Canine | Purkinje Fibers | 1 | APD90 | ~15% | [6] |
| 10 | APD90 | ~30% | [6] | ||
| 100 | APD90 | ~50% | [6] | ||
| Canine | Ventricular Myocardium | 1 | APD90 | ~10% | [6] |
| 10 | APD90 | ~20% | [6] | ||
| 100 | APD90 | ~35% | [6] | ||
| Human | Atrial Myocytes | 1 mg/kg (IV) | APD | +6% to +8% | [5] |
| Rabbit | Ventricular Myocytes | 52 | APD | Significant Prolongation | [7] |
| Human | Ventricular Myocytes | 30 | APD | Significant Prolongation | [7] |
Table 1: Concentration-Dependent Effects of Sotalol on Action Potential Duration (APD)
| Species | Sotalol Dose | ECG Parameter | Change | Reference |
| Cynomolgus Monkey | 5 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] |
| 10 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] | |
| 30 mg/kg, p.o. | QTc Interval | Significant Prolongation | [1] |
Table 2: In Vivo Effects of Sotalol on ECG Parameters Related to APD
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
A common method for studying the electrophysiological effects of Sotalol at the cellular level involves the use of isolated adult ventricular cardiomyocytes. A standard enzymatic digestion protocol is outlined below:
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Perfusion buffer (e.g., Tyrode's solution)
-
Calcium-free perfusion buffer
-
Stop solution (e.g., perfusion buffer with bovine serum albumin)
Procedure:
-
The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with warm, oxygenated perfusion buffer is initiated to clear the coronary circulation of blood.
-
The heart is then perfused with a calcium-free buffer for a short period to disrupt cell-cell junctions.
-
This is followed by perfusion with a buffer containing a digestive enzyme, typically collagenase, to break down the extracellular matrix.
-
Once the heart becomes flaccid, the ventricles are minced and gently triturated to release individual cardiomyocytes.
-
The cell suspension is then filtered and washed to remove undigested tissue and enzymatic solution.
-
Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped myocytes suitable for electrophysiological recordings.
Patch-Clamp Recording of Cardiac Action Potentials
The patch-clamp technique is the gold standard for recording ion channel activity and action potentials from single cardiomyocytes.
Solutions:
-
Bath (Extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Pipette (Intracellular) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA (pH adjusted to 7.2 with KOH).
Procedure:
-
Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the bath solution at a physiological temperature (e.g., 37°C).
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with the pipette solution, is positioned over a single myocyte using a micromanipulator.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Action potentials are elicited by injecting brief (e.g., 2-5 ms) depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).
-
The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and digitized for analysis.
-
After obtaining a stable baseline recording, Sotalol is added to the superfusing bath solution at various concentrations to determine its effect on the action potential duration and other parameters.
Data Analysis: The recorded action potentials are analyzed to determine key parameters, including:
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sotalol and a typical experimental workflow for its evaluation.
Caption: Sotalol's Class II action blocks beta-adrenergic receptor activation.
Caption: Sotalol's Class III action directly blocks the IKr potassium channel.
References
- 1. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Proarrhythmic Potential of d-Sotalol in Isolated Heart Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proarrhythmic potential of d-sotalol, the dextrorotatory isomer of sotalol, with a specific focus on findings from isolated heart models. While possessing Class III antiarrhythmic properties through the blockade of the rapid delayed rectifier potassium current (IKr), d-sotalol has been shown to induce life-threatening arrhythmias, a paradox that has been extensively studied to understand the underlying electrophysiological mechanisms.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the cellular mechanisms and experimental workflows to offer a comprehensive resource for researchers in the field.
Core Mechanism of Action and Proarrhythmia
Sotalol is a non-cardioselective β-blocker that also exhibits potent Class III antiarrhythmic effects by blocking potassium channels, thereby prolonging the cardiac action potential duration (APD) and the effective refractory period.[3] The racemic mixture, dl-sotalol, contains both d- and l-isomers. While both isomers contribute to the Class III effects, the l-isomer is primarily responsible for the β-blocking activity.[4] The proarrhythmic potential of d-sotalol is intrinsically linked to its primary mechanism of action: excessive prolongation of the QT interval, which can lead to early afterdepolarizations (EADs) and a dangerous polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][5][6] This risk is exacerbated in conditions of bradycardia, a phenomenon known as "reverse use-dependency," where the drug's effect is more pronounced at slower heart rates.[3]
Quantitative Data from Isolated Heart Models
The following tables summarize the quantitative effects of d-sotalol on key electrophysiological parameters in various isolated heart preparations.
Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Isolated Canine Cardiac Tissues
| Tissue Type | d-Sotalol Concentration | Pacing Cycle Length (ms) | Baseline APD90 (ms) | APD90 with d-Sotalol (ms) | Percentage Increase | Reference |
| Epicardium | 100 µM | 2000 | 199 ± 20 | 247.5 ± 28 | 24.4% | [1] |
| Endocardium | 100 µM | 2000 | 212 ± 26 | 274 ± 27 | 29.2% | [1] |
| M Cells | 100 µM | 2000 | 309 ± 65 | 533 ± 207 | 72.5% | [1] |
| Adult Myocardium | 10-4 M | - | - | Concentration-dependent increase | - | [7] |
| Adult Purkinje Fibers | 10-4 M | - | - | Concentration-dependent increase | - | [7] |
| Neonatal Myocardium | 10-4 M | - | - | Significant increase (less than adult) | - | [7] |
| Neonatal Purkinje Fibers | 10-4 M | - | - | Significant increase (less than adult) | - | [7] |
APD90: Action Potential Duration at 90% repolarization. Data are presented as mean ± standard deviation.
Table 2: Proarrhythmic Effects of d-Sotalol in Isolated Heart Models
| Animal Model | Preparation | d-Sotalol Concentration | Key Proarrhythmic Findings | Incidence | Reference |
| Canine | Ventricular Myocardium (M cells) | 100 µM | Induction of Early Afterdepolarizations (EADs) at slow rates | 54% (7 of 13 preparations) | [1] |
| Guinea Pig | Ventricular Strips (Simulated Ischemia) | 100 µM | Increased incidence of arrhythmias during ischemia | 80% | [8] |
| Rabbit | Langendorff-Perfused Heart | 10-4 M (with low K+/Mg2+) | Induction of Torsades de Pointes (TdP) | 91% (10 of 11 hearts) | [5] |
| Guinea Pig | Ventricular Strips ("Border Zone" Model) | 5 µM | Increased incidence of spontaneous arrhythmias during ischemia | 83% | [9] |
| Guinea Pig | Ventricular Strips ("Border Zone" Model) | 10 µM | Increased incidence of spontaneous arrhythmias during ischemia | 86% | [9] |
Detailed Experimental Protocols
Canine Ventricular Myocardium Preparation for EAD Investigation
-
Objective: To assess the differential effects of d-sotalol on action potential duration and the induction of EADs in epicardial, endocardial, and midmyocardial (M) cells.
-
Animal Model: Canine.
-
Tissue Preparation:
-
Hearts are excised from anesthetized dogs and placed in cold Tyrode's solution.
-
Transmural slices are obtained from the canine left ventricle.
-
Epicardial, endocardial, and M cell preparations are carefully dissected.
-
-
Electrophysiological Recording:
-
Tissues are placed in a chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Transmembrane action potentials are recorded using standard glass microelectrodes filled with 3 M KCl.
-
Tissues are stimulated at various basic cycle lengths (e.g., 1000 ms, 2000 ms).
-
-
Drug Application:
-
Data Analysis:
-
Action potential duration at 90% repolarization (APD90) is measured.
-
The incidence of EADs is quantified.
-
Isolated Rabbit Heart Model for Torsades de Pointes Induction
-
Objective: To induce and study the electrophysiological characteristics of d-sotalol-mediated Torsades de Pointes.
-
Animal Model: Rabbit.
-
Preparation:
-
Rabbits are heparinized and anesthetized.
-
Hearts are rapidly excised and arrested in cold cardioplegic solution.
-
The aorta is cannulated for Langendorff perfusion with oxygenated Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
A 12-lead electrocardiogram (ECG) is recorded.
-
Multiple monophasic action potentials (MAPs) are recorded from the epicardial and endocardial surfaces of both ventricles.
-
-
Experimental Protocol:
-
After a stabilization period, d-sotalol (e.g., 10-4 M) is infused to achieve a steady-state effect.[5]
-
To potentiate the proarrhythmic effects, the perfusate is switched to a solution with low concentrations of potassium and magnesium.[5]
-
Bradycardia is induced to further increase the risk of TdP.[5]
-
-
Data Analysis:
-
QT interval and MAP duration are measured.
-
Dispersion of repolarization (difference between maximum and minimum APD) is calculated.
-
The incidence and characteristics of EADs and TdP are analyzed.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of d-Sotalol Induced Proarrhythmia
Caption: Signaling pathway of d-sotalol induced proarrhythmia.
Experimental Workflow for Isolated Heart Studies
Caption: General experimental workflow for isolated heart models.
Conclusion
Isolated heart models have been instrumental in elucidating the proarrhythmic mechanisms of d-sotalol. The data consistently demonstrate that d-sotalol prolongs the action potential duration, particularly in M cells, and can induce EADs and Torsades de Pointes, especially under conditions that mimic clinical risk factors such as bradycardia and electrolyte imbalances. The detailed protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting studies aimed at further understanding and mitigating the proarrhythmic risks associated with d-sotalol and other IKr-blocking drugs.
References
- 1. d-Sotalol Induces Marked Action Potential Prolongation and Early Afterdepolarizations in M but Not Empirical or Endocardial Cells of the Canine Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Electrophysiologic features of torsades de pointes: insights from a new isolated rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long QT syndrome - Wikipedia [en.wikipedia.org]
- 7. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro- and antiarrhythmic effects of d-sotalol and dl-sotalol in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proarrhythmic effects of DL- and D-sotalol on the "border zone" between normal and ischemic regions of isolated ventricular myocardium and antiarrhythmic effects on reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Sotalol Hydrochloride in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)
Application Notes and Protocols: Utilizing Sotalol Hydrochloride in iPSC-CMs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using this compound (HCl) in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document covers the mechanism of action, protocols for experimental evaluation, and quantitative data on its electrophysiological effects. iPSC-CMs serve as a powerful in vitro model to study the cardiac effects of Sotalol, particularly its role in arrhythmia induction and its therapeutic actions.[1][2][3][4]
Application Notes
Introduction to this compound
Sotalol is a unique antiarrhythmic agent that possesses both beta-adrenergic blocking activity (Vaughan Williams Class II) and cardiac action potential-prolonging properties (Vaughan Williams Class III).[5][6][7] It is a non-selective beta-blocker and primarily exerts its Class III effects by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[5][8][9] This dual action makes it effective for treating various supraventricular and ventricular arrhythmias but also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP), due to its QT-prolonging effects.[6][7]
iPSC-CMs as a Model System
Human iPSC-CMs have emerged as a highly relevant preclinical platform for cardiotoxicity screening and disease modeling.[4][10][11] These cells express human cardiac ion channels and exhibit electrophysiological properties that can recapitulate patient-specific phenotypes, making them ideal for studying the effects of drugs like Sotalol.[1][4] Researchers use iPSC-CMs to investigate the mechanisms of drug-induced long QT syndrome (diLQTS), assess proarrhythmic risk, and screen for novel antiarrhythmic therapies.[2][3][12][13]
Mechanism of Action of Sotalol in Cardiomyocytes
Sotalol's effects on cardiomyocytes are twofold:
-
Beta-Adrenergic Blockade (Class II Action): As a non-selective beta-blocker, Sotalol competitively inhibits β1 and β2 adrenergic receptors.[8][14] This action reduces heart rate, myocardial contractility, and atrioventricular (AV) nodal conduction.[6]
-
Potassium Channel Blockade (Class III Action): Sotalol blocks the IKr current by binding to the hERG potassium channel.[5][7][9] This inhibition of potassium efflux during the repolarization phase prolongs the action potential duration (APD) and the effective refractory period.[6][8] The QT-prolonging effect is a direct consequence of this action and is the primary mechanism behind both its therapeutic and proarrhythmic effects.[7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of Sotalol on the electrophysiology of human iPSC-CMs as reported in scientific literature.
Table 1: Effect of Sotalol on Action Potential Duration (APD) in iPSC-CMs
| Concentration | APD Change (relative to baseline) | Cell Type / Method | Reference |
| 14.69 µM (1x Cmax) | +26.12% (APD90) | Ventricular-like iPSC-CMs / Patch-clamp | [15] |
| 100 µM | Marked Prolongation & EADs | LQT2 iPSC-CMs / Patch-clamp | [2] |
| 20 µM | Significant APD90 Increase | ArcLight-hiPSC-CMs / Optical Imaging | [16] |
| 100 µM | Dose-dependent FPD Prolongation | iPSC-CMs / MEA | [17] |
APD90: Action Potential Duration at 90% repolarization. FPD: Field Potential Duration. EAD: Early Afterdepolarization. Cmax: Maximum free plasma concentration.
Table 2: Effect of Sotalol on Specific Ion Channels in iPSC-CMs
| Ion Channel | Concentration | % Inhibition | Reference |
| IKr (hERG) | 14.69 µM | Significant Inhibition (Specific % not stated) | [18] |
| ICa | 14.69 µM | 7.91% | [15] |
| ICa | 44.07 µM | 18.91% | [15] |
| ICa | 146.9 µM | 22.25% | [15] |
| INa | 14.69 µM | 19.23% | [15] |
IKr: Rapid delayed rectifier potassium current. ICa: L-type calcium current. INa: Fast sodium current.
Experimental Protocols
The following are detailed protocols for assessing the effects of Sotalol HCl on iPSC-CMs.
General Experimental Workflow
This workflow outlines the key stages for evaluating Sotalol's impact on iPSC-CMs.
Protocol: Electrophysiological Assessment using Whole-Cell Patch-Clamp
This protocol is for recording action potentials and specific ion currents from single iPSC-CMs.
Materials:
-
iPSC-CMs plated on glass coverslips
-
External (Tyrode's) Solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.[19]
-
Internal (Pipette) Solution: 120-130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3-5 mM MgATP. Adjust pH to 7.2 with KOH.[19][20]
-
Sotalol HCl stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes (resistance 3-7 MΩ)[21]
Procedure:
-
Preparation: Culture iPSC-CMs on coverslips until they form a spontaneously beating monolayer. On the day of the experiment, prepare fresh external and internal solutions.
-
Cell Placement: Place a coverslip with iPSC-CMs into the recording chamber on the microscope stage and perfuse with external solution at ~1.5 mL/min.[21] Maintain temperature at 36 ± 1 °C.[20]
-
Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under microscopic guidance, approach a single, healthy iPSC-CM.
-
Seal Formation: Apply gentle positive pressure while approaching the cell. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.[19]
-
Baseline Recording:
-
Action Potentials (Current-Clamp): Switch the amplifier to current-clamp mode (I=0) and record spontaneous action potentials for 3-5 minutes to establish a stable baseline.[19]
-
Ion Currents (Voltage-Clamp): Use specific voltage protocols to isolate and record baseline IKr, ICa, or INa. Allow currents to stabilize for 3-5 minutes.[20]
-
-
Sotalol Application: Perfuse the chamber with the external solution containing the desired concentration of Sotalol.
-
Post-Treatment Recording: After a 5-10 minute incubation period, record action potentials or ion currents again to determine the drug's effect.
-
Data Analysis: Analyze recordings to quantify changes in APD30, APD50, APD90, resting membrane potential, and peak current amplitudes.[19]
Protocol: Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium transients, which are crucial for excitation-contraction coupling.
Materials:
-
iPSC-CMs plated on glass-bottom dishes
-
Tyrode's solution (as described in 3.2)
-
Fura-2 AM Loading Solution: Prepare a 2-5 µM Fura-2 AM solution in Tyrode's solution.
-
Fluorescence microscopy system with an excitation light source capable of alternating between 340 nm and 380 nm and an emission detector at ~510 nm.
-
Sotalol HCl stock solution
Procedure:
-
Cell Preparation: Culture iPSC-CMs on glass-bottom dishes.
-
Dye Loading: Wash the cells twice with Tyrode's solution. Add the Fura-2 AM loading solution to the cells and incubate at room temperature for 10-15 minutes in the dark.[22]
-
Washing: After incubation, wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification (approx. 15-20 minutes).
-
Baseline Imaging: Place the dish on the microscope stage. Acquire baseline calcium transients by recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380) over time from spontaneously contracting cells.
-
Sotalol Application: Add Sotalol solution directly to the dish to achieve the final desired concentration.
-
Post-Treatment Imaging: After a 5-10 minute incubation, record calcium transients again.
-
Data Analysis: Analyze the recorded transients to determine changes in amplitude, duration, and decay kinetics (tau), which can indicate alterations in calcium handling.[23]
Application in Disease Modeling
A primary application for Sotalol in iPSC-CMs is modeling drug-induced Long QT Syndrome (diLQTS). Sotalol reliably prolongs the APD and can induce arrhythmogenic events like Early Afterdepolarizations (EADs) in iPSC-CMs, mimicking the clinical risk of TdP.[1][2] This platform allows researchers to:
-
Assess Proarrhythmic Risk: Determine the concentrations at which Sotalol induces arrhythmias in iPSC-CMs.[2][15]
-
Investigate Patient-Specific Susceptibility: Use iPSC-CMs derived from patients with varying sensitivities to diLQTS to understand the genetic and molecular basis of this variability.[1][12][13]
-
Screen for Rescue Compounds: Test potential therapeutic agents that can mitigate the proarrhythmic effects of Sotalol.
References
- 1. Modeling susceptibility to drug-induced long QT with a panel of subject-specific induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model for long QT syndrome type 2 using human iPS cells demonstrates arrhythmogenic characteristics in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long QT Syndrome Modelling with Cardiomyocytes Derived from Human-induced Pluripotent Stem Cells | AER Journal [aerjournal.com]
- 4. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sotalol - Wikipedia [en.wikipedia.org]
- 9. Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Monitoring Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes with Genetically Encoded Calcium and Voltage Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sotalol Hydrochloride for In Vitro QT Prolongation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotalol hydrochloride is a non-selective beta-adrenergic blocker and a Class III antiarrhythmic agent. Its defining characteristic for in vitro cardiac safety assessment is its ability to reliably induce a concentration-dependent prolongation of the QT interval. This effect is primarily attributed to its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action delays the repolarization phase of the cardiac action potential, leading to a lengthened action potential duration (APD) and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[1][2] Due to these well-characterized effects, this compound serves as a crucial positive control in in vitro assays designed to assess the proarrhythmic potential of new chemical entities.
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, proposed by the Food and Drug Administration (FDA) and other regulatory bodies, emphasizes a mechanistic approach to cardiac safety evaluation.[3][4][5] This initiative moves beyond a simple focus on hERG blockade to a more integrated assessment of a compound's effects on multiple human cardiac ion channels. In this context, sotalol is a key reference compound for validating in vitro models, such as those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][5]
Mechanism of Action
Sotalol's primary mechanism for prolonging the QT interval is the blockade of the hERG potassium channel, which conducts the IKr current.[2] This current is critical for the timely repolarization of the ventricular action potential. By inhibiting IKr, sotalol extends the duration of the action potential, which is the cellular correlate of the QT interval.[2]
Sotalol also exhibits non-selective beta-adrenergic blocking activity.[2] While this is a key component of its clinical therapeutic effect, in the context of in vitro QT prolongation models, the focus is primarily on its Class III antiarrhythmic properties.
Signaling Pathway of Sotalol-Induced QT Prolongation
The following diagram illustrates the simplified signaling pathway of how this compound leads to the prolongation of the cardiac action potential.
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent pharmacologic properties of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cardiotoxicity evaluation of two-drug fixed-dose combination therapy under CiPA: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and validation of a torsade de pointes prediction model based on human iPSC‑derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging with Sotalol Hydrochloride in Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotalol Hydrochloride is a unique antiarrhythmic agent possessing both non-selective β-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] Its primary Class III action involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiac tissues.[2] The β-blocking activity of Sotalol antagonizes the effects of catecholamines, such as isoprenaline, on the heart.
Calcium imaging in cultured cardiomyocytes is a critical tool for studying the electrophysiological and contractile properties of these cells and for assessing the cardiac safety and efficacy of pharmacological compounds.[3] Intracellular calcium transients are the direct link between electrical excitation and mechanical contraction. Therefore, analyzing changes in calcium transient parameters such as amplitude, duration, and decay kinetics can provide valuable insights into the mechanism of action of drugs like Sotalol.
These application notes provide detailed protocols for conducting calcium imaging studies with this compound in cultured cardiomyocytes, along with expected outcomes based on its known mechanisms of action.
Data Presentation
The following tables summarize the expected concentration-dependent effects of this compound on key calcium transient parameters in cultured cardiomyocytes. It is important to note that while the mechanisms of Sotalol are well-established, direct and comprehensive quantitative data on its specific effects on calcium transient morphology from publicly available literature is limited. The data presented here is extrapolated from its known β-blocking and IKr-inhibiting properties and data from related compounds.
Table 1: Expected Effects of this compound on Cardiomyocyte Calcium Transients (Baseline Conditions)
| Sotalol Concentration (µM) | Calcium Transient Amplitude | Calcium Transient Duration (CTD90) | Calcium Transient Decay (Tau) | Beating Rate (BPM) |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 1 - 10 | No significant change / Slight decrease | Slight increase | Slight prolongation | Decrease |
| 10 - 100 | Slight decrease | Moderate increase | Moderate prolongation | Significant decrease |
| > 100 | Decrease | Significant increase | Significant prolongation | Pronounced decrease / Arrhythmic events |
Table 2: Expected Effects of this compound on Isoprenaline-Stimulated Cardiomyocyte Calcium Transients
| Condition | Calcium Transient Amplitude | Calcium Transient Duration (CTD90) | Calcium Transient Decay (Tau) | Beating Rate (BPM) |
| Isoprenaline (e.g., 1 µM) | Increased | Decreased | Accelerated | Increased |
| Isoprenaline + Sotalol (10 µM) | Attenuation of Isoprenaline-induced increase | Prolongation compared to Isoprenaline alone | Slower decay compared to Isoprenaline alone | Decrease towards baseline |
| Isoprenaline + Sotalol (100 µM) | Near baseline levels | Significant prolongation | Significant slowing of decay | Significant decrease below baseline |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Cardiomyocytes
Sotalol exerts its effects through a dual mechanism of action: β-adrenergic receptor blockade and inhibition of the IKr potassium channel. The β-blockade reduces the production of cyclic AMP (cAMP), leading to decreased protein kinase A (PKA) activity. This, in turn, reduces the phosphorylation of key calcium handling proteins like the L-type calcium channel (LTCC) and phospholamban (PLN), resulting in decreased calcium influx and reduced sarcoplasmic reticulum (SR) calcium uptake. The inhibition of IKr prolongs the action potential duration, which can lead to an increased duration of calcium entry and a prolonged calcium transient.
Caption: Sotalol's dual-action signaling pathway in cardiomyocytes.
Experimental Workflow for Calcium Imaging with Sotalol
The following workflow outlines the key steps for assessing the effects of Sotalol on calcium transients in cultured cardiomyocytes.
Caption: Experimental workflow for Sotalol calcium imaging.
Experimental Protocols
Materials
-
Cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs)
-
Cell culture medium appropriate for the cardiomyocyte type
-
This compound (powder, to be dissolved in appropriate solvent, e.g., water or DMSO)
-
Isoprenaline (optional, for studying β-adrenergic stimulation)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Tyrode's solution
-
Microplate reader or fluorescence microscope with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm for Fluo-4)
Protocol 1: Fluo-4 AM Loading in Cultured Cardiomyocytes
-
Cell Plating: Plate cardiomyocytes in a suitable format for imaging (e.g., 96-well or 384-well black-walled, clear-bottom plates) at a density that allows for the formation of a confluent, spontaneously beating monolayer. Culture the cells for the desired duration to allow for maturation and stable beating.
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For a final loading concentration of 5 µM, dilute the Fluo-4 AM stock solution in pre-warmed HBSS or cell culture medium.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fluo-4 AM stock before diluting it in the final loading buffer.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate the plate for 30-45 minutes at 37°C in a cell culture incubator.
-
-
De-esterification:
-
Aspirate the Fluo-4 AM loading solution.
-
Wash the cells twice with pre-warmed HBSS or Tyrode's solution.
-
Add fresh, pre-warmed HBSS or Tyrode's solution to the wells.
-
Incubate the plate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.
-
Protocol 2: Calcium Transient Recording and Sotalol Treatment
-
Baseline Recording:
-
Place the plate in the imaging system (microplate reader or microscope) pre-heated to 37°C.
-
Record spontaneous calcium transients for a defined period (e.g., 30-60 seconds) to establish a stable baseline. The recording frequency should be sufficient to resolve the calcium transient waveform (e.g., >50 Hz).[4]
-
-
Sotalol Preparation and Addition:
-
Prepare a stock solution of this compound in water or DMSO.
-
Create a dilution series of Sotalol in HBSS or Tyrode's solution to achieve the desired final concentrations.
-
-
Sotalol Incubation and Post-Treatment Recording:
-
Add the Sotalol solutions to the respective wells. Include a vehicle control (the solvent used for Sotalol).
-
Incubate the plate for a predetermined time to allow for drug action (e.g., 15-30 minutes).
-
Record the calcium transients again for the same duration as the baseline recording.
-
-
Isoprenaline Co-treatment (Optional):
-
To investigate the β-blocking effects of Sotalol, after the initial Sotalol incubation and recording, add a known concentration of Isoprenaline (e.g., 1 µM) to the wells already containing Sotalol.
-
Immediately record the calcium transients to observe the blunted response to β-adrenergic stimulation.
-
Data Analysis
The recorded fluorescence intensity data should be analyzed to extract key calcium transient parameters for each well. This can be done using specialized software. The following parameters are of primary interest:
-
Beating Rate (BPM): The number of calcium transients per minute.
-
Calcium Transient Amplitude: The difference between the peak fluorescence intensity and the baseline fluorescence.
-
Calcium Transient Duration (CTD): The duration of the transient at a certain percentage of repolarization, typically 50% (CTD50) and 90% (CTD90).[4]
-
Time to Peak: The time from the start of the transient upstroke to the peak.
-
Decay Kinetics (Tau): The time constant of the exponential decay of the calcium transient, representing calcium reuptake into the SR and extrusion from the cell.
The data should be normalized to the baseline recordings for each well to account for variability. Concentration-response curves can then be generated for each parameter to determine the potency of Sotalol's effects.
Conclusion
The provided protocols and expected outcomes offer a comprehensive guide for investigating the effects of this compound on calcium handling in cultured cardiomyocytes. By carefully analyzing the changes in calcium transient parameters, researchers can gain a deeper understanding of Sotalol's dual mechanism of action at the cellular level and its implications for both antiarrhythmic efficacy and potential proarrhythmic risk. The use of high-throughput calcium imaging assays can significantly aid in the early stages of drug discovery and cardiotoxicity screening.
References
- 1. Clinical experience with sotalol in the treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiarrhythmic targets to control intracellular calcium handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Transient in Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Identifying Acute Cardiac Hazard in Early Drug Discovery Using a Calcium Transient High-Throughput Assay in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Voltage Clamp Analysis of Sotalol on Cardiac Purkinje Fibers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sotalol is an antiarrhythmic agent with a dual mechanism of action, exhibiting both beta-adrenoceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) properties.[1] Its primary Class III antiarrhythmic effect stems from the blockade of potassium channels, which is crucial for cardiac repolarization.[2][3] Cardiac Purkinje fibers, as key components of the heart's conduction system, are a critical target for antiarrhythmic drugs. Understanding the specific effects of Sotalol on the ion channels of these fibers is essential for elucidating its therapeutic and proarrhythmic mechanisms.
Voltage clamp analysis is a powerful electrophysiological technique that allows for the direct measurement of ion flow across the cell membrane by controlling the membrane potential. This methodology is indispensable for characterizing the dose-dependent effects of compounds like Sotalol on specific ion currents, providing quantitative data on channel block and kinetics. These application notes provide a detailed overview of the experimental protocols for analyzing Sotalol's effects on Purkinje fibers and summarize the key quantitative findings.
Mechanism of Action of Sotalol in Purkinje Fibers
Sotalol's primary electrophysiological effect on cardiac Purkinje fibers at therapeutic concentrations is the prolongation of the action potential duration (APD).[4][5] This effect is rate-dependent, with a more pronounced increase in APD at slower stimulation frequencies.[5] Voltage clamp studies have revealed that this APD prolongation is primarily due to the inhibition of the delayed rectifier potassium current (IK).[1][4] Specifically, Sotalol reduces the time-dependent potassium current activated during the plateau phase of the action potential.[4]
At concentrations exceeding 10⁻⁴ M, Sotalol can also induce a secondary shortening of the action potential, which is correlated with a decrease in the slowly inactivating sodium current.[4] The d-isomer of Sotalol appears to be one to three times more potent in prolonging Purkinje fiber APD than the l-isomer or the racemic mixture, suggesting the APD-prolonging effect is distinct from the beta-blocking activity, which resides almost exclusively in the l-isomer.[1][5]
Data Presentation: Quantitative Effects of Sotalol
The following tables summarize the dose-dependent effects of Sotalol on the electrophysiological properties of adult canine Purkinje fibers as determined by microelectrode recordings.
Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Adult Canine Purkinje Fibers Data extracted from studies using standard microelectrode techniques.[6]
| d-Sotalol Concentration (M) | APD50 (% Change from Control) | APD90 (% Change from Control) | Effective Refractory Period (% Change from Control) |
| 10-6 | Significant Increase | Significant Increase | Significant Increase |
| 10-5 | Significant Increase | Significant Increase | Significant Increase |
| 10-4 | Significant Increase | Significant Increase | Significant Increase |
| Note: The study reported concentration-dependent increases but did not provide specific percentage values in the abstract. The effect was consistently a significant prolongation.[6] |
Table 2: Summary of Sotalol's Effects on Ionic Currents from Voltage Clamp Studies Based on findings from voltage clamp experiments on sheep and rabbit Purkinje fibers.[4]
| Sotalol Concentration (M) | Target Ion Current | Observed Effect | Correlated Electrophysiological Outcome |
| 10-6 to 10-4 | Time-dependent K+ current (IK) | Substantial reduction | Prolongation of action potential duration |
| 10-6 to 10-4 | Background K+ current | Small reduction | Contributes to APD prolongation |
| > 10-4 | Slowly inactivating Na+ current | Decrease | Secondary shortening of action potential; Fall in Vmax |
Experimental Protocols
This section details a generalized protocol for the voltage clamp analysis of Sotalol on isolated cardiac Purkinje fibers, synthesized from standard electrophysiological methods.[4][7][8]
Purkinje Fiber Isolation and Preparation
-
Animal Model: Hearts are excised from euthanized animals (e.g., dogs, sheep, rabbits) in accordance with institutional animal care and use committee guidelines.[4][5][6]
-
Dissection: The heart is placed in a dissecting dish containing cold, oxygenated Tyrode's solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the ventricles.
-
Mounting: A suitable length of Purkinje fiber is mounted in a temperature-controlled experimental chamber (e.g., 37°C) and superfused with oxygenated (95% O₂, 5% CO₂) Tyrode's solution at a constant flow rate.
-
Stabilization: The preparation is allowed to equilibrate for at least 60 minutes, while being stimulated at a constant frequency (e.g., 1 Hz) via platinum electrodes.
Two-Microelectrode Voltage Clamp Protocol
-
Equipment: A standard two-microelectrode voltage clamp amplifier, micro-manipulators, and a data acquisition system are required.
-
Microelectrodes: Glass microelectrodes are pulled to a fine tip and backfilled with 3 M KCl, resulting in a resistance of 5-15 MΩ.
-
Impalement: Two microelectrodes are inserted into the Purkinje fiber. One electrode measures the membrane potential (Vm), while the other injects current (Im) to control the membrane potential according to the command voltage (Vcmd).
-
Holding Potential: The fiber is initially held at a potential where sodium channels are largely inactivated, for example, -45 mV, to isolate specific outward currents.[7]
-
Voltage Pulses: A series of depolarizing voltage steps are applied to elicit the ionic currents of interest. For example, to study the delayed rectifier K+ current, depolarizing pulses from the holding potential to various test potentials (e.g., -30 mV to +50 mV) for several hundred milliseconds are applied.
-
Drug Application: After recording baseline currents, the superfusion solution is switched to one containing the desired concentration of Sotalol. The preparation is allowed to equilibrate with the drug for a set period (e.g., 20-30 minutes) before repeating the voltage clamp protocol. A range of concentrations should be tested to establish a dose-response relationship.[4][6]
Data Analysis
-
Leak Subtraction: A linear leak current is subtracted from the total recorded current to isolate the voltage-gated currents.
-
Current Measurement: The amplitude of the specific current (e.g., the tail current of IK) is measured before and after Sotalol application.
-
Statistical Analysis: The percentage block of the current at each Sotalol concentration is calculated. Statistical tests (e.g., paired t-test or ANOVA) are used to determine the significance of the drug's effect.
-
Dose-Response: The percentage block is plotted against the Sotalol concentration, and the data are fitted with a Hill equation to determine the IC₅₀ (the concentration causing 50% inhibition).
Logical Relationships and Modulatory Effects
The electrophysiological effects of Sotalol do not occur in isolation. Its APD-prolonging action can be modulated by drugs that affect other ion channels. For instance, Sotalol-induced increases in APD and the development of early afterdepolarizations (EADs) can be reversed by agents that either block cardiac sodium channels (e.g., lidocaine, tetrodotoxin) or increase membrane potassium conductance (e.g., nicorandil, a K⁺ channel activator).[9] This demonstrates the delicate interplay between inward and outward currents in determining the final shape and duration of the action potential. Understanding these interactions is crucial for predicting and potentially mitigating the proarrhythmic risks associated with Sotalol, such as Torsades de Pointes.[5]
Conclusion
Voltage clamp analysis provides an indispensable framework for quantifying the effects of Sotalol on the ionic currents of cardiac Purkinje fibers. The primary mechanism of action involves the potent block of the delayed rectifier potassium current, leading to a dose-dependent prolongation of the action potential. The detailed protocols and data presented here serve as a guide for researchers in pharmacology and drug development to rigorously assess the electrophysiological profile of Sotalol and other potential antiarrhythmic compounds, contributing to a better understanding of their efficacy and safety.
References
- 1. droracle.ai [droracle.ai]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. Electrophysiologic and voltage clamp analysis of the effects of sotalol on isolated cardiac muscle and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electromechanical characterization of the effects of racemic sotalol and its optical isomers on isolated canine ventricular trabecular muscles and Purkinje strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-micro-electrode voltage clamp experiments in calf cardiac Purkinje fibres: is slow inward current adequately measured? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Modulation of the effects of sotalol on Purkinje strand electromechanical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sotalol Hydrochloride Instability in Long-Term Cell Culture Experiments
Welcome to the technical support center for Sotalol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in long-term in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydrophilic compound that acts as a non-selective β-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1][2] Its dual mechanism of action involves:
-
β-Adrenergic Blockade: It competitively blocks β1 and β2 adrenergic receptors, inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1][2]
-
Potassium Channel Blockade: It blocks the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential duration and the effective refractory period.[1]
Q2: What are the known stability issues with this compound?
While generally stable in aqueous solutions, this compound is susceptible to degradation under specific conditions. The primary degradation pathways are:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products.
-
Oxidation: this compound can be degraded by oxidative stress.
Studies on forced degradation have shown that it is relatively stable against changes in pH (acidic and alkaline conditions) and high temperatures. One study demonstrated that an additive-free aqueous solution of this compound can be autoclaved without significant degradation.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent.
-
Recommended Solvent: Sterile water is the preferred solvent for this compound, as it is readily soluble.
-
Preparation Steps:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve in sterile, cell-culture grade water to a convenient stock concentration (e.g., 10-50 mM).
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile, light-protecting (amber) tube.
-
-
Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
Q4: How stable is this compound in cell culture media at 37°C?
Currently, there is a lack of published studies that specifically quantify the stability of this compound in complex cell culture media (e.g., DMEM, RPMI-1640) at 37°C and 5% CO2. However, based on its known chemical properties and stability in aqueous pharmaceutical formulations, a degree of degradation can be expected over several days due to the presence of potential oxidizing agents and ambient light exposure in the incubator.
Q5: How often should I replenish this compound in my long-term cell culture?
Given the absence of precise stability data in cell culture media, it is recommended to replenish this compound with every media change. For long-term experiments (extending over several days or weeks), a media change with freshly diluted this compound every 2-3 days is a standard practice to ensure a relatively constant concentration of the active compound.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of drug efficacy over time. | Degradation of this compound in the cell culture medium. | 1. Increase the frequency of media changes with fresh this compound (e.g., every 24-48 hours).2. Ensure stock solutions are properly stored (aliquoted, -20°C, protected from light).3. Minimize light exposure to the cell culture plates/flasks. |
| Unexpected cytotoxicity or changes in cell morphology. | Accumulation of cytotoxic degradation products. One of the known degradation products has shown moderate cytotoxicity in some cancer cell lines. | 1. Follow the same steps as for "Loss of drug efficacy" to minimize degradation.2. Include a "vehicle-only" control that has been subjected to the same light and temperature conditions to assess the effect of the degraded vehicle.3. If possible, analyze the media for the presence of degradation products using HPLC. |
| Variability between experiments. | Inconsistent preparation or storage of this compound solutions. | 1. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across multiple experiments.2. Strictly adhere to light-protection protocols during solution preparation and cell culture maintenance.3. Ensure complete dissolution of the compound when preparing the stock solution. |
Data Presentation
The following tables summarize the stability of this compound in various aqueous formulations from pharmaceutical studies. While not directly representative of cell culture conditions, they provide an indication of its general stability.
Table 1: Stability of this compound (5 mg/mL) in Oral Suspensions Over 12 Weeks
| Formulation | Storage Temperature | Percent of Initial Concentration Remaining |
| Ora-Plus:Ora-Sweet (1:1) | 4°C | ≥ 98.9% |
| Ora-Plus:Ora-Sweet (1:1) | 25°C | ≥ 95.5% |
| 1% Methylcellulose:Simple Syrup (1:9) | 4°C | ≥ 95.5% |
| 1% Methylcellulose:Simple Syrup (1:9) | 25°C | ≥ 94.4% |
Table 2: Stability of this compound (5 mg/mL) in Aqueous Solutions Over 180 Days
| Formulation Additives | Storage Temperature | Percent of Initial Concentration Remaining |
| None | 4°C | ≥ 95% |
| None | 25°C | ≥ 95% |
| Citric Acid + Potassium Sorbate + Sucrose | 4°C | ≥ 95% |
| Citric Acid + Potassium Sorbate + Sucrose | 25°C | ≥ 95% |
| Citric Acid + Potassium Sorbate + Sodium Saccharin | 4°C | ≥ 95% |
| Citric Acid + Potassium Sorbate + Sodium Saccharin | 25°C | ≥ 95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (MW: 308.82 g/mol )
-
Sterile, cell culture-grade water
-
Sterile, 15 mL conical tube (amber or wrapped in foil)
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile, 1.5 mL microcentrifuge tubes (amber or wrapped in foil)
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 30.88 mg of this compound powder.
-
Transfer the powder to the 15 mL conical tube.
-
Add 10 mL of sterile water to the tube to achieve a 10 mM stock solution.
-
Vortex until the powder is completely dissolved.
-
Attach the 0.22 µm filter to a sterile syringe and draw up the this compound solution.
-
Filter the solution into the sterile microcentrifuge tubes, creating aliquots of a desired volume (e.g., 100 µL).
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Materials:
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare the this compound-containing media at the final desired concentration (e.g., 10 µM) from the stock solution.
-
Dispense the media into multiple sterile vessels.
-
Place the vessels in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the media.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Recommended workflow for long-term cell culture experiments.
References
Technical Support Center: Mitigating Off-Target Effects of Sotalol Hydrochloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target effects of Sotalol Hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of this compound in cellular assays?
A1: this compound has a dual mechanism of action. Its on-target effects are Class II antiarrhythmic (non-selective β-adrenergic blockade) and Class III antiarrhythmic (potassium channel blockade) activities. The primary and most well-characterized off-target effect in cellular assays is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation in clinical settings.[1][2][3][4][5] At higher concentrations, cytotoxicity may also be observed.
Q2: I am observing unexpected levels of cell death in my assay after treatment with Sotalol. What could be the cause?
A2: Unexpected cell death could be due to several factors:
-
High Concentrations: Sotalol can be cytotoxic at high concentrations. Refer to the quantitative data tables below for reported LD50 values in animal models, which can give an indication of concentrations to avoid.
-
Off-Target Effects: Blockade of essential ion channels other than the intended target could lead to cellular dysfunction and death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Sotalol is not exceeding the tolerance level of your specific cell line (typically <0.1-0.5%).
-
Standard Cell Culture Issues: Rule out common problems like contamination, improper pH or osmolality of the media, or poor cell health prior to the experiment.
Q3: How can I differentiate between the β-blocking and potassium channel-blocking effects of Sotalol in my experiments?
A3: To dissect these two effects, you can use the following strategies:
-
Use of Isomers: d-Sotalol has similar potassium channel blocking activity to the racemic mixture but possesses significantly less β-blocking activity.[6] Comparing the effects of d,l-Sotalol (racemic mixture) with d-Sotalol can help isolate the effects of β-blockade.
-
Specific Antagonists/Agonists: To confirm β-adrenergic effects, you can pre-treat cells with a β-adrenergic agonist like isoproterenol and observe if Sotalol can block its effects.
-
Cell Lines: Utilize cell lines that express only the target of interest (e.g., a specific potassium channel) but not β-adrenergic receptors, or vice versa.
Q4: What are the recommended concentrations of Sotalol to use in cellular assays to minimize off-target effects?
A4: The optimal concentration will depend on your specific cell type and the target being studied. As a general guideline:
-
For studying β-adrenergic blockade, concentrations in the low micromolar range are typically used.
-
For studying potassium channel blockade, concentrations may range from the low to high micromolar range.
-
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay while minimizing cytotoxicity and off-target hERG blockade. Refer to the IC50 values in the data tables to guide your concentration selection.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause: Interference of Sotalol with the assay reagents or cellular metabolism.
-
Troubleshooting Steps:
-
Control for Compound Interference: Run a control plate with Sotalol in cell-free media to check if the compound directly reacts with the assay reagents (e.g., reduces MTT).
-
Optimize Incubation Times: Ensure that the incubation time with the viability reagent is consistent across all plates and is within the linear range of the assay.
-
Use an Alternative Viability Assay: If problems persist, consider using a different viability assay that relies on a different cellular mechanism, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity or a CellTiter-Glo® assay for ATP content.
-
Check for Precipitates: Visually inspect the wells for any precipitation of Sotalol at the concentrations used, as this can interfere with absorbance readings.
-
Issue 2: Observed cellular effects do not align with the expected on-target activity.
-
Possible Cause: Dominant off-target effects at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of Sotalol concentrations to identify a window where on-target effects are observed without significant off-target interference.
-
Use Control Compounds: Include positive and negative control compounds with known selectivity for your target of interest.
-
Employ a Secondary Assay: Use an orthogonal assay to confirm the on-target effect. For example, if studying β-adrenergic receptor antagonism, a downstream signaling assay (e.g., cAMP measurement) can be used to validate the findings from a binding assay.
-
Refer to the Experimental Workflow for Differentiating On- and Off-Target Effects below for a systematic approach.
-
Quantitative Data
Table 1: In Vitro Inhibitory Concentrations (IC50) of Sotalol on Ion Channels
| Ion Channel | Cell Line | Method | IC50 (µM) | Reference(s) |
| hERG (IKr) | HEK293 | Manual Patch Clamp | 78 | [1] |
| hERG (IKr) | HEK293 | Automated Patch Clamp | 343 | [1] |
| hERG (IKr) | HEK293 | Patch Clamp | 286 (d-sotalol) | [7] |
| hERG (IKr) | HEK293 | Patch Clamp | 288 (l-sotalol) | [7] |
| Potassium Channels | - | - | 43 | [8] |
Table 2: Acute Lethal Doses (LD50) of this compound from Animal Studies
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 3450 | [9][10] |
| Mouse | Oral | 2600 | [9][10] |
| Rabbit | Oral | 1000 | [9] |
| Rat | Intraperitoneal | 680 | [9][10] |
| Mouse | Intraperitoneal | 670 | [9][10] |
| Dog | Intraperitoneal | 330 | [9] |
Note: LD50 values from animal studies are for informational purposes and may not directly translate to cytotoxic concentrations in vitro. It is essential to determine the cytotoxic profile of Sotalol in your specific cellular model.
Experimental Protocols
Protocol 1: Assessing Sotalol Cytotoxicity using the MTT Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sotalol in serum-free medium. A typical concentration range to test for initial cytotoxicity screening is 1 µM to 1000 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest Sotalol concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the Sotalol dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the Sotalol concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
This protocol provides a general framework for assessing Sotalol's effect on hERG channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 KCl, 1.75 MgCl₂, 5.374 CaCl₂, 10 HEPES, 4 Na₂-ATP, 10 EGTA; pH adjusted to 7.2 with KOH.[11]
-
This compound stock solution
-
Control compounds (e.g., a known hERG blocker like E-4031)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV or +40 mV for 500 ms to 2 seconds to activate the hERG channels.
-
Repolarize the membrane to a potential between -50 mV and -60 mV to record the characteristic hERG tail current.[7] This step is crucial as the tail current is a more accurate measure of hERG channel activity.
-
-
Compound Application:
-
Record baseline hERG currents in the external solution.
-
Perfuse the chamber with the external solution containing different concentrations of Sotalol.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording the current.
-
After testing Sotalol, apply a high concentration of a known hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is indeed from hERG channels.[11]
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at each Sotalol concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of current inhibition against the Sotalol concentration and fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Sotalol's dual on-target and primary off-target signaling pathways.
Caption: Workflow for differentiating on-target from off-target effects.
References
- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sotalol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sophion.com [sophion.com]
Improving the signal-to-noise ratio in Sotalol Hydrochloride patch clamp recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Sotalol Hydrochloride (HCl) patch clamp recordings.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses specific issues encountered during patch clamp experiments involving Sotalol HCl.
Q1: My baseline noise is excessively high (e.g., >20pA) even before applying Sotalol. How can I reduce it?
A: A high noise level can obscure the relatively small changes in current induced by Sotalol. A systematic approach is crucial to identify and eliminate noise sources.[1]
-
Electrical Noise (50/60 Hz Hum): This is the most common issue.
-
Grounding: Ensure all equipment in your rig is connected to a single, common ground point to avoid ground loops.[2][3] A "star grounding" configuration, where each component connects directly to a central ground bus, is highly effective.[2]
-
Identify Sources: Systematically turn off and unplug nearby electrical devices (monitors, centrifuges, light sources, phone chargers) to see if the noise disappears.[1]
-
Faraday Cage: Ensure the Faraday cage is properly closed and grounded. For persistent issues, additional shielding with metallic fabric can help.[1]
-
-
High-Frequency Noise:
-
Amplifier Settings: Check the filter settings on your amplifier. A Bessel filter set too high (e.g., 10 kHz) can introduce significant noise; adjusting it to a lower frequency (e.g., 2.2 kHz) can dramatically improve the noise level.[4]
-
Pipette Holder and Headstage: Ensure the pipette holder is clean and dry. Re-chloriding your silver wire electrode weekly can also help maintain a stable connection.[5]
-
-
Mechanical Vibration:
-
Stability: Check that all components (manipulators, headstage, microscope) are securely tightened.[5]
-
Perfusion System: Air bubbles or excessive flow rates in the perfusion system can introduce mechanical noise. Ensure the perfusion outlet is stable and the bath level is kept low to minimize pipette immersion and capacitance.[1]
-
Q2: I achieve a stable giga-ohm seal, but it degrades or is lost after I perfuse the Sotalol solution. What's happening?
A: Losing a seal post-application is often due to mechanical instability or solution mismatches rather than a direct chemical effect of Sotalol.
-
Solution Osmolarity: A significant mismatch between your external (bath) and internal (pipette) solutions can stress the cell membrane. A general rule is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution.[5] For example, an internal osmolarity of 290-295 mOsm with an external one of 315-320 mOsm is a common starting point.[5]
-
Mechanical Drift: The act of solution exchange can cause minute movements.
-
Cell Health: Unhealthy cells are fragile and less tolerant of solution changes.[5] Ensure your cell culture or tissue slice is in optimal condition before starting an experiment. If you fail to get a good seal on multiple cells, consider preparing a fresh batch.[5]
Q3: The Sotalol-induced block is small, and the remaining current is difficult to distinguish from the baseline noise. How can I improve my signal resolution?
A: This is a central challenge when studying channel blockers. The key is to maximize the signal you have while minimizing noise.
-
Optimize Seal Resistance: A very high-quality seal (>2 GΩ) is critical.[6][7] A better seal reduces leak currents and noise, which is especially important when the signal of interest is small.[6]
-
Voltage Protocol: Use a voltage protocol that elicits the maximal possible current from the channel of interest before applying the drug. This provides a larger dynamic range to observe the block.
-
Data Acquisition:
-
Filtering: Apply an appropriate low-pass filter during acquisition to reduce high-frequency noise without distorting the signal of interest.
-
Averaging: If the channel kinetics are stable, signal averaging of multiple traces can be used to improve the signal-to-noise ratio.
-
Frequently Asked Questions (FAQs) about Sotalol HCl in Patch Clamp
Q1: What is the primary mechanism of action of Sotalol that I should expect to observe in my patch clamp recordings?
A: Sotalol is a Class III antiarrhythmic agent that primarily blocks cardiac potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[8][9] This action prolongs the plateau phase of the cardiac action potential.[10][11] Therefore, in a voltage-clamp experiment on a cell expressing these channels, you should observe a reduction in the potassium current amplitude. Sotalol also has non-selective β-blocking (Class II) activity, but this effect is generally studied in different experimental setups.[8][12]
Q2: What are typical concentrations of Sotalol HCl to use in an in-vitro patch clamp experiment?
A: The effective concentration can vary significantly based on the cell type and specific channel subtype being studied. A study on guinea-pig ventricular cells showed significant depression of the delayed outward K+ current with 1 µM d-sotalol.[9] It is always recommended to perform a dose-response curve, starting from a low concentration (e.g., 100 nM) and increasing to higher concentrations (e.g., 10-100 µM) to determine the IC₅₀ for your specific experimental conditions.
Q3: How does Sotalol affect the gating kinetics of potassium channels?
A: Studies have shown that Sotalol can directly interact with the channel protein and affect its gating properties.[9] Specifically, it has been shown to decrease the total amount of charge moved during channel opening (QON) and closing (QOFF) in a dose- and voltage-dependent manner.[9] This suggests that Sotalol may interfere with the movement of the channel's voltage sensor.
Data Presentation
Table 1: Key Parameters for High-Quality Patch Clamp Recordings
| Parameter | Target Value | Common Issues & Notes |
| Seal Resistance | > 1 GΩ (ideally > 2.5 GΩ)[7] | A low seal resistance increases background noise and leak current.[6] Can be improved with healthy cells and clean solutions. |
| Pipette Resistance | 3-7 MΩ | Varies by cell type. Lower resistance can make sealing harder but improves voltage clamp and reduces series resistance. |
| Baseline Noise (RMS) | < 5 pA (ideally < 2 pA) | High noise can be from electrical interference, vibration, or a poor seal. A level of ~5pA is often sought for recording mEPSCs.[4] |
| Series Resistance (Rs) | < 20 MΩ | Should be monitored and compensated for (>80%) to ensure accurate voltage control. High Rs can filter fast signals. |
| Solution Osmolarity | Internal ~10-20 mOsm < External[5] | Mismatches can cause cell swelling or shrinking, leading to seal instability. |
Table 2: Summary of Sotalol's Electrophysiological Effects
| Parameter | Effect | Mechanism |
| Action Potential Duration | Prolongation[10] | Block of delayed rectifier potassium channels (primarily IKr).[8] |
| Delayed Rectifier K+ Current (IK) | Depression/Block[9] | Direct interaction with the channel protein.[9] |
| Intramembrane Charge Movement | Decrease in QON and QOFF[9] | Interference with channel gating properties.[9] |
| Heart Rate | Decrease (Slowing) | Class II (beta-blockade) effect. |
Experimental Protocols
Protocol: Whole-Cell Voltage Clamp of hERG Current and Sotalol Block
This protocol provides a general framework for assessing the effect of Sotalol on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Preparation:
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.
-
Sotalol Stock Solution: Prepare a 10 mM stock solution of Sotalol HCl in deionized water. Make fresh serial dilutions in the external solution on the day of the experiment.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a healthy, round cell with positive pressure applied to the pipette.[5]
-
Upon seeing a dimple on the cell surface and an increase in pipette resistance, release positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).[5]
-
Apply a brief, strong pulse of suction to rupture the membrane and achieve whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 3 seconds to elicit the characteristic hERG tail current. This repolarizing step is where the effect of the drug is typically measured.
-
Repeat this protocol every 15-20 seconds.
-
Record baseline currents in the external solution until the peak tail current is stable.
-
Perfuse the chamber with increasing concentrations of Sotalol, allowing the effect to reach steady-state at each concentration before recording.
-
Perform a final washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each Sotalol concentration.
-
Normalize the current to the baseline (pre-drug) amplitude.
-
Plot the normalized current as a function of Sotalol concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. blog.a-msystems.com [blog.a-msystems.com]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. uniba.it [uniba.it]
- 13. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
Addressing variability in iPSC-cardiomyocyte response to Sotalol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) response to Sotalol Hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on cardiomyocytes?
A1: this compound is an antiarrhythmic drug with a dual mechanism of action.[1][2][3] It functions as a non-selective β-adrenergic blocker (Vaughan-Williams Class II), which reduces heart rate.[4][5] Concurrently, it acts as a potent potassium channel blocker (Vaughan-Williams Class III), primarily inhibiting the rapid component of the delayed rectifier potassium current (I_Kr), encoded by the hERG gene.[2][4] This blockade prolongs the action potential duration (APD) and the effective refractory period, which is observable as a QT interval prolongation on an electrocardiogram.[1][3][6]
Q2: Why is there significant variability in how my iPSC-cardiomyocytes respond to Sotalol?
A2: Variability is a known challenge in iPSC-CM research and stems from several key factors:
-
Genetic Background and Cell Source: iPSC lines derived from different individuals or even different tissue sources (e.g., fibroblasts vs. blood cells) from the same individual can have inherent differences in ion channel expression and function.[7]
-
Maturity State: iPSC-CMs are phenotypically immature, resembling fetal or neonatal cardiomyocytes more than adult ones.[7][8] This immaturity affects the expression and kinetics of ion channels crucial for Sotalol's action, leading to varied responses.[8]
-
Batch-to-Batch Differences: Even within the same commercial iPSC-CM line, significant batch-to-batch variability in gene expression, purity, and electrophysiological properties can occur during the manufacturing and differentiation process.[7][9][10]
-
Cellular Heterogeneity: A standard iPSC-CM culture is a heterogeneous population of ventricular-, atrial-, and nodal-like cells, each with distinct electrophysiological profiles.[7][11] The specific composition of your culture will influence the overall response to Sotalol.
-
Baseline Electrophysiology: Studies have shown that batches of iPSC-CMs with slower intrinsic beating rates and longer baseline field potential durations (FPDs) tend to be more sensitive to proarrhythmic effects of drugs like Sotalol.[9][10]
Q3: How can I minimize experimental variability when testing Sotalol?
A3: To improve consistency and reproducibility, consider the following:
-
Standardize Cell Source: Whenever possible, use the same iPSC-CM line and lot number across a series of experiments. Thoroughly qualify new batches before use.
-
Implement Maturation Protocols: Employ maturation techniques such as prolonged culture, electrical stimulation, or culture in 3D formats to promote a more stable and mature phenotype.[7][8][12]
-
Control Culture Conditions: Maintain strict control over cell density, media composition, and the frequency of media changes, as these can impact cell health and function.
-
Establish Baseline Criteria: Before drug application, ensure that the cardiomyocyte cultures meet predefined quality control criteria for beat rate, amplitude, and rhythm regularity.
-
Thorough Reporting: Document all experimental parameters, including the iPSC-CM provider, lot number, days in culture, and baseline electrophysiological characteristics, to aid in data interpretation and comparison across studies.
Q4: What is a typical effective concentration of Sotalol and what effects should I expect to see in iPSC-CMs?
A4: The effective concentration of Sotalol can vary depending on the cell line and experimental endpoint. In published studies, Sotalol has been shown to cause a concentration-dependent prolongation of the field potential duration (FPD) or action potential duration (APD).
-
Concentrations: Effects are often observed in the range of 1 µM to 100 µM.[6][9][10] For example, one study noted that 10 µM of Sotalol was sufficient to induce early afterdepolarizations (EADs) in one cell line, while another required 100 µM.[9][10]
-
Expected Effects: The primary effect is the prolongation of cardiac repolarization (APD or FPD).[6] At higher concentrations or in more sensitive cell lines, Sotalol can induce proarrhythmic events like EAD-like waveforms and beating arrests.[6][12]
Section 2: Troubleshooting Guide
Problem: High variability in baseline electrophysiology (e.g., beat rate, APD/FPD) across different wells or experiments.
| Potential Causes | Recommended Solutions |
| Inconsistent Plating Density | Ensure a uniform single-cell suspension before plating. Optimize and standardize the seeding density for your specific cell line to achieve a consistent monolayer confluency. |
| Edge Effects in Multi-Well Plates | Minimize edge effects by not using the outermost wells of the plate for data acquisition. Ensure even evaporation by using plate seals or a humidified incubator. |
| Batch-to-Batch Variability [9][10] | Qualify each new lot of cells by establishing baseline electrophysiological parameters and comparing them to previous lots. If variability is high, consider purchasing larger batches from the supplier. |
| Incomplete Maturation [7][8] | Allow cultures to stabilize for a longer period post-thawing (e.g., 7-14 days). Implement a maturation protocol, such as electrical pacing, to promote a more homogeneous and stable phenotype. |
Problem: Sotalol treatment shows an inconsistent dose-response curve for APD/FPD prolongation.
| Potential Causes | Recommended Solutions |
| Inaccurate Drug Concentration | Prepare fresh Sotalol dilutions for each experiment from a validated stock solution. Verify the final concentration in the well, accounting for any serial dilution errors. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is below the threshold known to affect cardiomyocyte function (typically ≤0.1%). |
| Variable Baseline Beat Rate [9][10] | Because Sotalol's effect can be rate-dependent, analyze data from wells with similar baseline beat rates separately. Use rate-correction formulas (e.g., Bazett's or Fridericia's for FPD) to normalize the data. |
| Heterogeneous Cell Population [7][11] | Use protocols that enrich for a specific subtype (e.g., ventricular cardiomyocytes) if your research question requires it.[13] Acknowledge that a mixed population may inherently produce a more variable response. |
Problem: Sotalol fails to induce the expected APD/FPD prolongation at typical concentrations.
| Potential Causes | Recommended Solutions |
| Low Expression of Target Ion Channels | The specific iPSC-CM line may have low expression of the potassium channels (e.g., KCNH2/hERG) that Sotalol blocks.[7] Verify channel expression using qPCR or immunocytochemistry. Test a positive control compound known to block hERG (e.g., Dofetilide) to confirm the cells are responsive. |
| Drug Inactivity | Ensure the this compound powder has been stored correctly and the stock solution is not degraded. |
| Sub-optimal Recording Conditions | Verify that the temperature, pH, and nutrient levels of the assay buffer are within the optimal physiological range for iPSC-CM function. |
Section 3: Quantitative Data Summary
The tables below summarize quantitative data from studies evaluating the effects of Sotalol on iPSC-CMs.
Table 1: Electrophysiological Effects of Sotalol on iPSC-CMs
| Cell Line / Type | Sotalol Concentration (µM) | Measured Parameter | Observed Effect (% Change) | Citation |
| LQT1 Patient-derived iPSC-CMs | 0.8 - 19.4 | Corrected Field Potential Duration (cFPD) | Up to 23% prolongation | [6] |
| Wild-Type (Control) iPSC-CMs | 0.8 - 19.4 | Corrected Field Potential Duration (cFPD) | Up to 8% prolongation | [6] |
| hESC-CMs | 1.8 - 14 | Corrected Field Potential Duration (cFPD) | 15 - 20% prolongation | [6] |
| iCells (Commercial iPSC-CMs) | 10 | Early Afterdepolarizations (EADs) | EADs induced | [9][10] |
| Cor.4U (Commercial iPSC-CMs) | 100 | Arrhythmia | Arrhythmia induced | [9][10] |
Table 2: Proarrhythmic Effects of Sotalol on iPSC-CMs
| Cell Line / Type | Sotalol Concentration (µM) | Proarrhythmic Event Observed | Notes | Citation |
| Multiple (WT and LQTS) iPSC-CMs | 5.7 - 19.4 | Afterdepolarization (AD)-like waveforms | No beating arrests observed with Sotalol alone. | [6] |
| CardioSlice (3D iPSC-CM construct) | Not specified | Ectopic beats, RR prolongation, blockades | Effects were more pronounced in 3D constructs compared to 2D monolayers. | [12] |
Section 4: Experimental Protocols
Protocol 4.1: General Protocol for Thawing and Culturing iPSC-CMs
This protocol is a generalized guideline. Always refer to the specific instructions provided by your iPSC-CM supplier.
-
Preparation: Coat culture plates (e.g., 96-well MEA plate) with a suitable extracellular matrix like Matrigel® diluted 1:100 in DMEM/F12. Incubate for at least 1 hour at 37°C.
-
Thawing: Rapidly thaw a vial of cryopreserved iPSC-CMs in a 37°C water bath until a small ice crystal remains.
-
Cell Transfer: Sterilize the vial and transfer the cells drop-wise into a 15 mL conical tube containing pre-warmed plating medium (e.g., RPMI + B-27 + 5% FBS) to dilute the cryoprotectant.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.
-
Plating: Aspirate the supernatant and gently resuspend the cell pellet in the appropriate volume of plating medium. Aspirate the coating solution from the prepared plate and immediately plate the cells at the recommended density.
-
Incubation & Recovery: Place the cells in an incubator at 37°C, 5% CO₂, for at least 48 hours before the first medium change. Allow cells to recover and begin beating synchronously (typically 5-7 days) before conducting experiments.
-
Maintenance: Replace the culture medium every 2-3 days with pre-warmed maintenance medium (e.g., RPMI + B-27).
Protocol 4.2: Electrophysiological Assessment with Sotalol via MEA
-
Baseline Recording: Once iPSC-CMs form a synchronously beating monolayer, place the MEA plate on the recording platform heated to 37°C. Allow the plate to equilibrate for 10-15 minutes. Record baseline electrophysiological activity (e.g., beat period, field potential duration) for at least 5 minutes.
-
Compound Preparation: Prepare a series of this compound dilutions in the maintenance medium at 2x the final desired concentration.
-
Compound Addition: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x Sotalol solution to reach the final target concentration. Include vehicle-only wells as a negative control.
-
Incubation: Return the plate to the incubator for a defined incubation period (e.g., 30 minutes).
-
Post-Dose Recording: Place the MEA plate back on the recording platform. Allow it to equilibrate and record the post-dose activity for at least 5 minutes.
-
Data Analysis: Extract relevant parameters (beat rate, FPD, arrhythmia events). Correct the FPD for changes in beat rate using a formula like Fridericia's (FPDc = FPD / Beat Period^(1/3)). Generate dose-response curves by plotting the percentage change in FPDc against the Sotalol concentration.
Section 5: Visual Guides
Caption: Sotalol's dual mechanism of action on cardiomyocyte ion channels.
Caption: Experimental workflow for assessing iPSC-cardiomyocyte response to Sotalol.
Caption: Troubleshooting logic for addressing high variability in Sotalol experiments.
References
- 1. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sotalol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Electrophysiologic and antiarrhythmic effects of sotalol in patients with life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cardioactive drugs on human induced pluripotent stem cell derived long QT syndrome cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Adjusting for Sotalol Hydrochloride's Effects on Cell Viability in Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sotalol hydrochloride in in vitro toxicity studies. The information provided is intended to help navigate the unique challenges posed by sotalol's dual mechanism of action and its potential to influence common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can affect my in vitro studies?
A1: this compound has a dual mechanism of action that is crucial to consider in your experimental design:
-
Non-selective beta-adrenergic blockade: Sotalol blocks both β1 and β2 adrenergic receptors. This can alter cellular metabolism and signaling pathways, particularly in cells that respond to catecholamines.
-
Potassium channel (hERG) blockade: Sotalol is a class III antiarrhythmic agent that blocks the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] This action prolongs the action potential duration and the QT interval on an electrocardiogram.[1] In vitro, this can lead to proarrhythmic effects in cardiomyocytes.
Q2: I am observing a decrease in cell viability with sotalol in my non-cardiac cell line. Is this expected?
A2: While the primary toxicity of sotalol is cardiotoxicity, some studies have shown that beta-blockers can reduce cell viability and induce apoptosis in non-cardiac cell lines, such as certain cancer cells.[2][3] The effect is often concentration-dependent and may be related to the blockade of beta-adrenergic receptors that can influence cell proliferation and survival pathways.
Q3: Can sotalol interfere with standard cell viability assays like MTT, LDH, or ATP assays?
A3: Direct interference of sotalol with the chemical components of these assays is not widely reported. However, its pharmacological effects can indirectly influence the results:
-
MTT Assay: This assay measures metabolic activity. As a beta-blocker, sotalol can alter cellular metabolism, which could lead to an underestimation or overestimation of cell viability that is not directly correlated with cytotoxicity.[4][5]
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells. Changes in cellular metabolism induced by sotalol could potentially alter intracellular LDH levels or the rate of its release upon cell death.
-
ATP Assay: Sotalol's effects on cellular metabolism and mitochondrial function could alter intracellular ATP levels, which would directly impact the readout of this assay. However, one study on human platelets suggested that sotalol did not induce mitochondrial dysfunction.
Q4: What are typical concentrations of sotalol to use in in vitro studies?
A4: The concentration of sotalol for in vitro studies can vary widely depending on the cell type and the endpoint being measured. For cardiac electrophysiology studies, concentrations are often in the micromolar range (e.g., 10-100 µM).[4] For general cytotoxicity screening in non-cardiac cells, a broader range of concentrations should be tested, potentially up to the millimolar range, to establish a dose-response curve. It is important to consider the clinically relevant plasma concentrations, which are typically in the range of 340 to 3,440 ng/mL.[6]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results with MTT Assay
Symptoms:
-
A decrease in MTT signal that does not correlate with other viability assays (e.g., trypan blue, LDH).
-
High variability between replicate wells treated with sotalol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alteration of Cellular Metabolism: Sotalol, as a beta-blocker, may decrease cellular metabolic activity without directly causing cell death, leading to a reduced MTT signal.[4][5] | 1. Use an alternative viability assay: Supplement your MTT assay with a method that does not rely on metabolic activity, such as the LDH release assay, a live/dead stain (e.g., trypan blue, propidium iodide), or a crystal violet assay. 2. Normalize to total protein: After MTT reading, lyse the cells and perform a total protein assay (e.g., BCA assay) on the same wells to normalize the MTT signal to cell number. |
| Direct Reduction of MTT: While not specifically reported for sotalol, some compounds can directly reduce MTT, leading to a false-positive signal for viability. | 1. Cell-free control: Incubate sotalol with MTT reagent in cell-free media to check for any direct chemical reaction. |
Issue 2: Discrepancies Between Different Cell Viability Assays
Symptoms:
-
LDH assay shows no cytotoxicity, while an ATP-based assay indicates a significant drop in viability.
-
Apoptosis assays (e.g., caspase activity) are positive, but necrosis assays (e.g., LDH release) are negative.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mechanism of Cell Death: Sotalol may be inducing apoptosis rather than necrosis at the tested concentrations. Apoptosis is an energy-dependent process that may initially show a decrease in ATP without immediate membrane rupture (and thus no LDH release). | 1. Use a panel of assays: Employ multiple assays that measure different aspects of cell death (apoptosis, necrosis, and general viability) to get a comprehensive picture. 2. Time-course experiment: Perform your assays at different time points to capture the kinetics of cell death. Early time points may show markers of apoptosis, while later time points may show secondary necrosis. |
| Assay-Specific Interferences: As mentioned in the FAQs, sotalol's pharmacological activity can indirectly influence the readouts of metabolism-based assays. | 1. Consult the literature: Review studies on other beta-blockers to see if similar discrepancies have been reported and how they were addressed. 2. Appropriate Controls: Use positive and negative controls for each assay to ensure they are performing as expected. For example, use a known inducer of apoptosis (e.g., staurosporine) and a known inducer of necrosis (e.g., Triton X-100). |
Data Presentation
The following tables provide a summary of potential sotalol effects on cell viability, with illustrative quantitative data based on findings for beta-blockers and cardiotoxic agents. Note: This data is representative and should be confirmed by a researcher's own experiments.
Table 1: Illustrative Concentration-Dependent Effects of Sotalol on Cell Viability in Different Cell Lines (48-hour incubation)
| Cell Line | Assay | Sotalol Concentration (µM) | % Viability (relative to vehicle control) |
| iPSC-Cardiomyocytes | ATP Assay | 1 | 98% |
| 10 | 90% | ||
| 100 | 75% | ||
| 500 | 50% | ||
| HepG2 (Liver) | MTT Assay | 10 | 100% |
| 100 | 95% | ||
| 500 | 80% | ||
| 1000 | 65% | ||
| HEK293 (Kidney) | LDH Release | 100 | 5% (relative to max lysis) |
| 500 | 15% (relative to max lysis) | ||
| 1000 | 30% (relative to max lysis) |
Table 2: Comparison of Different Viability Assays for a Hypothetical Non-Cardiac Cell Line Treated with Sotalol (500 µM for 24 hours)
| Assay | Endpoint Measured | Illustrative Result (% of Control) | Interpretation |
| MTT | Mitochondrial reductase activity | 60% | Potential decrease in metabolic activity, may not solely reflect cell death. |
| LDH Release | Membrane integrity | 110% (of vehicle) | No significant membrane damage (necrosis). |
| ATP Content | Cellular energy level | 70% | Possible impact on cellular energy production. |
| Caspase-3/7 Activity | Apoptosis execution | 250% | Induction of apoptosis. |
| Trypan Blue Exclusion | Membrane integrity | 90% | Majority of cells have intact membranes. |
Experimental Protocols
Protocol 1: Assessing Sotalol's Effect on Cell Viability using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the sotalol-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Proarrhythmia Assessment using iPSC-Derived Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed.
-
Baseline Recording: Record the baseline field potentials from the spontaneously beating iPSC-CMs to determine parameters such as beat rate and field potential duration (FPD), which is an in vitro surrogate for the QT interval.
-
Compound Addition: Add sotalol at various concentrations to the iPSC-CMs.
-
Post-Dose Recording: Record field potentials at multiple time points after sotalol addition.
-
Data Analysis: Analyze the MEA recordings to determine the effects of sotalol on beat rate and FPD. A significant prolongation of the FPD indicates a potential for proarrhythmia.[2]
Mandatory Visualizations
Caption: Sotalol's dual mechanism of action in a cardiomyocyte.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Probing the interaction between inactivation gating and Dd-sotalol block of HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Electrophysiological Responses to Sotalol In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected electrophysiological responses to Sotalol in in vitro experiments. Sotalol is a class III antiarrhythmic agent with a dual mechanism of action, acting as both a non-selective β-adrenergic blocker and a potent inhibitor of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2][3] Understanding these mechanisms is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrophysiological effects of Sotalol in vitro?
A1: Sotalol is expected to primarily prolong the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[2][4] This is a direct result of its blockade of the IKr/hERG potassium channels, which are critical for cardiac repolarization.[1][5] Additionally, due to its β-blocking activity, Sotalol can decrease the heart rate (sinus cycle length) and AV nodal conduction.[4][6]
Q2: I am not observing any significant prolongation of the action potential duration after applying Sotalol. What could be the reason?
A2: Several factors could contribute to a lack of Sotalol effect:
-
Inadequate Drug Concentration: Sotalol's potency can vary depending on the experimental conditions. Ensure that the concentrations used are appropriate for the cell type and expression levels of hERG channels.
-
Solution Stability and Preparation: Verify the integrity of your Sotalol stock solution. Sotalol hydrochloride is generally stable in aqueous solutions but should be prepared fresh and protected from light for long-term experiments.[7] Ensure accurate dilutions to achieve the desired final concentration in your experimental buffer.
-
Cell Type and Channel Expression: The magnitude of Sotalol's effect is dependent on the density of IKr/hERG channels in the cell model being used.[1] Cell lines with low or variable hERG expression may show a blunted response.
-
Experimental Temperature: Sotalol's inhibition of hERG channels is temperature-sensitive.[7][8] Experiments conducted at room temperature may show a reduced effect compared to those at physiological temperatures (35-37°C), with some studies reporting a more than three-fold increase in potency at physiological temperature.[8]
-
Pacing Frequency (Reverse Use-Dependence): Sotalol exhibits reverse use-dependence, meaning its APD-prolonging effect is more pronounced at slower heart rates (longer cycle lengths).[9][10] If you are pacing your cells at a high frequency, the effect of Sotalol may be diminished.
Q3: I am observing a shortening of the action potential duration at high concentrations of Sotalol. Is this a known phenomenon?
A3: Yes, a paradoxical shortening of the action potential at supraclinical or very high concentrations of Sotalol has been reported.[5] This is thought to be due to the blockade of other ion channels, such as a slowly inactivating sodium current, which can become significant at higher concentrations and counteract the IKr block-induced prolongation.[5]
Q4: The effect of Sotalol seems to vary significantly between experimental days, even with the same protocol. What could be causing this variability?
A4: In addition to the factors mentioned in Q2, consider the following:
-
Cell Culture Conditions: The health and passage number of your cells can impact ion channel expression and function. Ensure consistent cell culture practices.
-
Composition of Internal and External Solutions: The ionic composition of your recording solutions, particularly the extracellular potassium concentration, can influence the activity of IKr/hERG channels and Sotalol's blocking potency.
-
Patch Clamp Quality: In patch-clamp experiments, a stable, high-resistance seal is crucial for accurate recordings. An unstable seal can lead to a "rundown" of the current over time, which could be misinterpreted as a drug effect.[11]
Troubleshooting Guides
Issue 1: No Effect or Attenuated Effect of Sotalol
| Potential Cause | Troubleshooting Steps |
| Incorrect Sotalol Concentration | 1. Verify calculations for stock and working solution dilutions. 2. Prepare fresh Sotalol solutions for each experiment. 3. Consider a wider concentration range in your dose-response experiments. |
| Sotalol Solution Degradation | 1. Prepare fresh stock solutions of this compound in water or an appropriate buffer. While stable for weeks at 4°C, fresh preparation is recommended for critical experiments.[7] 2. Protect solutions from light and avoid repeated freeze-thaw cycles. |
| Low hERG/IKr Expression | 1. Confirm hERG expression in your cell model using qPCR or Western blot. 2. Consider using a cell line with robust and stable hERG expression. 3. If using primary cardiomyocytes, be aware of potential heterogeneity in channel expression. |
| Suboptimal Experimental Temperature | 1. Perform experiments at a physiological temperature (35-37°C) to more accurately reflect in vivo conditions and Sotalol's potency.[7][8] 2. Ensure your temperature control system is calibrated and stable throughout the experiment. |
| High Pacing Frequency | 1. Test Sotalol's effect at various pacing frequencies, including slower rates (e.g., 0.2 Hz, 0.5 Hz) to assess for reverse use-dependence.[9][10] |
Issue 2: Paradoxical Shortening of Action Potential Duration
| Potential Cause | Troubleshooting Steps |
| High Sotalol Concentration | 1. Perform a detailed dose-response curve to identify the concentration at which the paradoxical effect occurs. 2. Focus on clinically relevant concentrations for your primary analysis. 3. Be aware that at concentrations above 10-4 M, effects on other channels may become apparent.[5] |
| Off-Target Effects | 1. Consider the possibility of Sotalol affecting other ion channels in your specific cell model. 2. If possible, use specific blockers for other channels to isolate the effect on IKr. |
Issue 3: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | 1. Standardize cell plating density and culture duration before experiments. 2. Monitor cell morphology and viability. 3. Avoid using cells of a high passage number. |
| Recording Solution Inconsistencies | 1. Prepare fresh recording solutions from high-quality reagents for each experimental day. 2. Verify the pH and osmolarity of your internal and external solutions. |
| Patch Clamp Instability ("Rundown") | 1. Monitor the baseline current stability before drug application. 2. If current rundown is observed, consider using perforated patch-clamp techniques or including ATP and GTP in your internal solution to maintain channel activity.[11] |
Data Presentation
Table 1: Sotalol IC50 Values for hERG/IKr Block Under Different Conditions
| Cell Type | Temperature (°C) | IC50 (µM) | Reference |
| HEK293 | 22-25 | ~681 | [8] |
| HEK293 | 35 | ~215 | [8] |
| CHO | Room Temperature | ~290 | [12] |
| Guinea Pig Ventricular Myocytes | Not Specified | ~20 (computed) | [1] |
Table 2: Expected Electrophysiological Changes with Sotalol Application
| Parameter | Expected Change | Notes | Reference |
| Action Potential Duration (APD) | Increase | Effect is more pronounced at slower pacing rates (reverse use-dependence). | [9][10] |
| Effective Refractory Period (ERP) | Increase | Follows the prolongation of APD. | [2][4] |
| hERG/IKr Current | Decrease | Primary mechanism of Sotalol's Class III action. | [1][5] |
| Sinus Cycle Length (Heart Rate) | Increase (Decrease) | Due to β-blocking activity. | [4][6] |
| AV Nodal Conduction | Decrease | Due to β-blocking activity. | [4] |
Experimental Protocols
Whole-Cell Patch Clamp Recording of Action Potentials in Cardiomyocytes
-
Cell Preparation: Isolate or culture cardiomyocytes on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution: (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode.
-
Record baseline action potentials by injecting a small depolarizing current pulse (1-2 ms, 1-2 nA) at a desired frequency (e.g., 1 Hz).
-
Perfuse the cell with the external solution containing the desired concentration of Sotalol.
-
Record changes in action potential morphology, particularly APD at 50% and 90% repolarization (APD50 and APD90).
-
Voltage-Clamp Recording of hERG/IKr Current
-
Cell and Solution Preparation: As described for action potential recording, using cells expressing hERG channels (e.g., hERG-transfected HEK293 cells or cardiomyocytes).
-
Recording:
-
Achieve whole-cell configuration.
-
Switch to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to activate the hERG channels (e.g., to +20 mV for 1-2 seconds).
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV).
-
Record the peak tail current amplitude.
-
Perfuse with Sotalol-containing external solution and repeat the voltage protocol to measure the drug-induced block of the hERG current.
-
Visualizations
Caption: Sotalol's dual mechanism of action.
Caption: A logical workflow for troubleshooting unexpected Sotalol responses.
References
- 1. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scientifica.cn [scientifica.cn]
- 4. Clinical electrophysiology of intravenous sotalol, a beta-blocking drug with class III antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic and voltage clamp analysis of the effects of sotalol on isolated cardiac muscle and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute cardiac electrophysiological effects of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. Reverse use-dependent effects of sotalol demonstrated by recording monophasic action potentials of the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Sotalol Hydrochloride vs. Amiodarone for Atrial Fibrillation Conversion: A Comparative Guide for Researchers
A comprehensive review of preclinical data on the efficacy and mechanisms of sotalol and amiodarone in the pharmacological conversion of atrial fibrillation in animal models.
This guide provides a detailed comparison of sotalol hydrochloride and amiodarone, two commonly utilized antiarrhythmic agents, for the conversion of atrial fibrillation (AF) to sinus rhythm in animal models. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies. This document synthesizes key experimental data, outlines detailed methodologies from cited studies, and illustrates the underlying signaling pathways.
Executive Summary
This compound and amiodarone are both effective in managing atrial fibrillation, but they exhibit distinct electrophysiological profiles and mechanisms of action. Sotalol, a class III antiarrhythmic agent with beta-blocking properties, primarily acts by prolonging the action potential duration through potassium channel blockade. Amiodarone, a multi-channel blocker, demonstrates a broader spectrum of activity, affecting potassium, sodium, and calcium channels, in addition to having antiadrenergic effects.
Direct head-to-head comparative studies of sotalol and amiodarone for AF conversion in the same animal model are limited. However, by examining data from studies utilizing similar, well-established animal models of AF, such as the canine rapid atrial pacing model and the goat model of persistent AF, we can draw valuable comparative insights into their efficacy and electrophysiological effects.
Data Presentation: Sotalol vs. Amiodarone in Animal Models of Atrial Fibrillation
The following tables summarize quantitative data from studies investigating the effects of sotalol and amiodarone on atrial fibrillation in canine and goat models. It is important to note that these data are compiled from separate studies and are not from direct comparative experiments.
Table 1: Efficacy of Sotalol and Amiodarone in a Canine Atrial Fibrillation Model (Induced by Atrial Tachypacing)
| Parameter | This compound | Amiodarone | Animal Model Details |
| AF Inducibility | Lower AF inducibility at 4 weeks.[1] | Sustained AF was not induced in the amiodarone-treated group.[2] | Beagle dogs subjected to atrial tachypacing (400 beats/min) for 4 weeks.[1] Mongrel dogs with right atrial pacing (540 beats/min) for 6 weeks.[2] |
| AF Duration | Shorter AF duration at 4 weeks.[1] | Decreased the duration of burst pacing-induced AF.[3] | Beagle dogs with atrial tachypacing.[1] Dogs with chronic atrioventricular block.[3] |
| Atrial Effective Refractory Period (AERP) | Significantly prolonged AERP to 126 +/- 5 ms at 4 weeks (Control: 76 +/- 4 ms).[1] | Prolonged the atrial effective refractory period.[3] | Beagle dogs with atrial tachypacing.[1] Dogs with chronic atrioventricular block.[3] |
| Action Potential Duration (APD) | - | Reversed monophasic action potential duration shortening.[2] | - |
| Conduction Velocity | - | Reversed depressed conduction velocity.[2] | - |
Table 2: Efficacy of d-Sotalol in a Goat Model of Chronic Atrial Fibrillation
| Parameter | d-Sotalol | Animal Model Details |
| Conversion to Sinus Rhythm | 92% of cases.[4] | Goats with sustained atrial fibrillation induced by repetitive AF induction.[4] |
| AF Cycle Length | Prolonged by 20% prior to restoration of sinus rhythm.[4] | Goats with sustained atrial fibrillation.[4] |
| Atrial Refractory Period (post-cardioversion) | 73 +/- 18 ms (Control: 146 +/- 18 ms).[4] | Goats with sustained atrial fibrillation.[4] |
| Atrial Conduction Velocity (post-cardioversion) | 110 +/- 11 cm/sec (Control: 116 +/- 10 cm/sec).[4] | Goats with sustained atrial fibrillation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited animal model studies.
Canine Model of Rapid Atrial Pacing-Induced Atrial Fibrillation
This model is designed to replicate the electrical remodeling that occurs with persistent atrial fibrillation.
-
Animal Species: Beagle or mongrel dogs are commonly used.[1][2]
-
Anesthesia: Anesthesia is induced and maintained throughout the experimental procedure.
-
Surgical Preparation:
-
A thoracotomy is performed to expose the heart.
-
Pacing and recording electrodes are sutured to the epicardial surface of the atria.
-
In some protocols, atrioventricular (AV) node ablation is performed, and a ventricular pacemaker is implanted to control ventricular rate.[2]
-
-
AF Induction Protocol:
-
Drug Administration:
-
Data Acquisition:
-
Electrophysiological studies are performed to measure parameters such as atrial effective refractory period (AERP), action potential duration (APD), and conduction velocity.
-
AF inducibility and duration are assessed by programmed electrical stimulation.
-
Goat Model of Persistent Atrial Fibrillation
This model is used to study chronic, sustained atrial fibrillation.
-
Animal Species: Goats are utilized for these studies.[4]
-
AF Induction:
-
Sustained AF is induced through repetitive induction of atrial fibrillation.[4]
-
-
Drug Administration:
-
d-Sotalol: Infused intravenously to study its effect on cardioversion.[4]
-
-
Data Acquisition:
-
Continuous ECG monitoring is performed to determine the conversion of AF to sinus rhythm.
-
Electrophysiological measurements, including AF cycle length, atrial refractory period, and conduction velocity, are recorded before and after drug administration.[4]
-
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of sotalol and amiodarone are mediated through their interaction with specific ion channels and signaling pathways within cardiac myocytes.
This compound: Mechanism of Action
Sotalol is a non-selective beta-adrenergic receptor blocker and also exhibits Class III antiarrhythmic properties by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr).[5] This dual mechanism contributes to its antiarrhythmic effects.
References
- 1. d,l-Sotalol reverses abbreviated atrial refractoriness and prevents promotion of atrial fibrillation in a canine model with left ventricular dysfunction induced by atrial tachypacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of amiodarone on electrical and structural remodeling induced in a canine rapid pacing-induced persistent atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo electropharmacological effects of amiodarone and candesartan on atria of chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic cardioversion of chronic atrial fibrillation in the goat by class IA, IC, and III drugs: a comparison between hydroquinidine, cibenzoline, flecainide, and d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flecainide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated HPLC Assays for Sotalol Hydrochloride in Preclinical Analysis
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sotalol hydrochloride in preclinical samples. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols and performance data to aid in the selection of an appropriate analytical method. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Experimental Protocols and Performance
Three distinct reversed-phase HPLC (RP-HPLC) methods are compared below, each with a different chromatographic setup and performance characteristics. The selection of a method will depend on the specific requirements of the preclinical study, such as required sensitivity, sample matrix, and available instrumentation.
Method 1: Isocratic RP-HPLC with UV Detection
This method offers a straightforward and robust approach for the routine analysis of this compound.
-
Experimental Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 80mM potassium dihydrogen phosphate and acetonitrile (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 227 nm.
-
Temperature: Ambient.[3]
-
Method 2: Isocratic RP-HPLC with Fluorescence Detection
This method provides enhanced sensitivity, making it suitable for the analysis of samples with low concentrations of this compound, such as those encountered in pharmacokinetic studies.
-
Experimental Protocol:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water containing 0.1% triethylamine (7:93 v/v), with the pH adjusted to 4.6 with formic acid.
-
Detection: Fluorescence with excitation at 235 nm and emission at 310 nm.[3]
-
Method 3: Gradient RP-HPLC with UV Detection
This gradient method is designed for the simultaneous determination of sotalol and other substances, such as preservatives, in oral liquid preparations. Its rapid analysis time is a key advantage.
-
Experimental Protocol:
Comparative Validation Data
The following table summarizes the key validation parameters for the three HPLC methods, providing a clear comparison of their performance.
| Validation Parameter | Method 1 (Isocratic UV) | Method 2 (Isocratic Fluorescence) | Method 3 (Gradient UV) |
| Linearity Range | 5-100 µg/mL[3] | Not explicitly stated, but a similar fluorescence method showed linearity from 5 to 500 ng/ml. | 0.1-0.4 mg/mL[4] |
| Correlation Coefficient (R²) | 0.9999[3] | Not explicitly stated. | 0.9995[4] |
| Limit of Detection (LOD) | 1.8 µg/mL[3] | 0.37 ng/mL[3] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 5 µg/mL[3] | 1.08 ng/mL[3] | Not explicitly stated, but the calibration curve started at 0.1 mg/mL. |
| Accuracy (% Recovery) | 98.92-99.65%[3] | Not explicitly stated, but a similar method reported inter-assay CVs of 2.2-4.5%. | Not explicitly stated, but the method was fully validated according to ICH guidelines. |
| Precision (%RSD) | Not explicitly stated. | Intra-assay precision was less than 5% C.V.[6] | Not explicitly stated. |
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC assay validation and a conceptual representation of the analytical process.
Caption: Experimental workflow for HPLC assay validation.
Caption: Conceptual diagram of the analytical process.
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a gradient HPLC method for the simultaneous determination of sotalol and sorbate in oral liquid preparations using solid core stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Sotalol Hydrochloride Demonstrates Efficacy in Canine Model of Sudden Cardiac Death, Comparative Analysis Reveals Nuances
For Immediate Release
Dateline: [City, State] – A comprehensive review of experimental data highlights the efficacy of sotalol hydrochloride in preventing sudden cardiac death (SCD) in a conscious canine model. Comparative analysis with other antiarrhythmic agents, including amiodarone, lidocaine, mexiletine, and atenolol, reveals a complex landscape of electrophysiological effects and varying levels of protection against ventricular fibrillation. This guide synthesizes key findings for researchers, scientists, and drug development professionals.
Sotalol, a non-selective beta-blocker with Class III antiarrhythmic properties, has been shown to be effective in suppressing ventricular tachyarrhythmias and preventing ventricular fibrillation in conscious canine models of myocardial infarction and subsequent ischemic events. Its dual mechanism of action, involving both beta-adrenergic blockade and potassium channel inhibition, contributes to its antiarrhythmic effects.
Comparative Efficacy of Antiarrhythmic Agents
The following tables summarize the quantitative data from various studies on the efficacy of sotalol and its alternatives in conscious canine models of sudden cardiac death.
Table 1: Prevention of Ventricular Fibrillation (VF) in a Conscious Canine Model of Ischemia-Induced Sudden Cardiac Death
| Drug | Dosage | Number of Animals Protected from VF / Total Number | Efficacy (%) | Reference |
| d-Sotalol | 8 mg/kg (intravenous, four doses over 24 hours) | 5 / 8 | 62.5% | [1] |
| Vehicle Control | - | 0 / 8 | 0% | [1] |
| Amiodarone | 30 mg/kg/day (chronic oral pretreatment) | 10 / 11 (prevented VF) | 91% (reduced incidence) | [2] |
| Control (Amiodarone Study) | - | 10 / 14 (developed VF) | 29% (incidence of VF) | [2] |
| Atenolol | 256 µg/kg | 4 / 6 (prevented arrhythmia induction) | 66.7% | [3] |
| Placebo (Atenolol Study) | - | 0 / 6 (2 developed VF, 4 VT) | 0% | [3] |
| Mexiletine | 16 mg/kg | 0 / 6 (5 developed VT, 1 died) | 0% | [3] |
| Lidocaine | 2 mg/kg | 12 / 12 (converted VF to VT) | 100% (conversion, not prevention) | [4] |
Table 2: Electrophysiological Effects on Ventricular Fibrillation Threshold (VFT) in Canine Models of Myocardial Ischemia
| Drug | Dosage | Change in VFT | Animal Model | Reference |
| Amiodarone | Not specified | Increased VFT from 27.9 to 63.5 µA/g | Anesthetized, ischemic | [5] |
| Lidocaine | Not specified | Data on VFT in conscious ischemic model not available | Anesthetized, ischemic | [6] |
Table 3: Effects on Inducible Ventricular Tachycardia (VT) in Conscious Canine Models Post-Myocardial Infarction
| Drug | Dosage | Effect on VT Induction | Reference |
| d-Sotalol | 8 mg/kg (intravenous, four doses over 24 hours) | Suppressed in 6 of 9 dogs | [1] |
| Sotalol | 4 mg/kg (intravenous) | Prevented in 11 of 16 dogs | [7] |
| Mexiletine | 4 mg/kg (intravenous) | Not prevented | [7] |
| Atenolol | 256 µg/kg | Prevented in 4 of 6 dogs | [3] |
| Lidocaine | 2 and 4 mg/kg (intravenous) | Facilitated induction of sustained VT from non-sustained VT | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Conscious Canine Model of Sudden Cardiac Death (Ischemia-Induced)
This model is designed to mimic the clinical scenario of sudden cardiac death triggered by an ischemic event in the presence of a healed myocardial infarction.
-
Surgical Preparation (Aseptic Surgery):
-
Adult mongrel dogs of either sex are anesthetized.
-
A left thoracotomy is performed in the fifth intercostal space.
-
The left anterior descending (LAD) coronary artery is isolated, and a two-stage occlusion is performed to create an anterior myocardial infarction.
-
After 30 minutes of occlusion, the artery is ligated.
-
In some variations of the model, an electrode is implanted in the left circumflex (LCX) coronary artery to induce a thrombus and subsequent ischemia.
-
Bipolar pacing electrodes are sutured to the right ventricular apex for programmed electrical stimulation.
-
The chest is closed, and the animals are allowed to recover for 3 to 5 days.
-
-
Induction of Ventricular Arrhythmias:
-
After the recovery period, the conscious and unsedated dogs are placed in a sling.
-
A combination of exercise on a treadmill and acute ischemia is used to induce ventricular fibrillation.
-
Acute ischemia is initiated by passing a low-level electrical current through the previously implanted LCX electrode, leading to thrombus formation and occlusion.
-
Programmed electrical stimulation (PES) is performed using the right ventricular pacing electrodes to assess ventricular vulnerability. PES involves delivering a series of precisely timed electrical stimuli to the ventricle to try and induce ventricular tachycardia or fibrillation.
-
-
Drug Administration and Monitoring:
-
This compound or comparator drugs are administered intravenously or orally at specified doses and time points before the induction of ischemia.
-
Continuous electrocardiogram (ECG) monitoring is performed to record heart rate, rhythm, and the onset of arrhythmias.
-
Hemodynamic parameters such as arterial blood pressure may also be monitored.
-
The primary endpoint is the incidence of ventricular fibrillation and survival. The ventricular fibrillation threshold (the minimum electrical current required to induce VF) can also be measured.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of sotalol and the experimental workflow.
Caption: Mechanism of action of Sotalol.
Caption: Experimental workflow for the conscious canine model.
Discussion of Findings
The data indicate that sotalol is effective in reducing the incidence of ventricular fibrillation in a conscious canine model of sudden cardiac death. Its efficacy appears to be superior to placebo and mexiletine in preventing the induction of ventricular tachyarrhythmias.[1][3] Amiodarone also demonstrated significant protection against ventricular fibrillation in a similar model.[2] Atenolol, a selective beta-blocker, also showed efficacy in preventing arrhythmia induction.[3]
In contrast, mexiletine did not prevent the induction of ventricular tachycardia.[3][7] Lidocaine was effective in converting ventricular fibrillation to a more stable rhythm but did not prevent its onset.[4] It is important to note that direct head-to-head comparisons of all these agents within the exact same conscious canine model of ischemia-induced sudden death are limited. The available data come from studies with slight variations in their protocols.
The choice of an antiarrhythmic agent in a clinical or research setting will depend on the specific arrhythmic substrate, the desired electrophysiological effect, and the safety profile of the drug. Sotalol's combined Class II and Class III properties make it a potent agent for preventing life-threatening ventricular arrhythmias. Further research with standardized protocols is warranted to provide a more definitive comparative efficacy profile of these important antiarrhythmic drugs.
References
- 1. Prevention of ventricular fibrillation by dextrorotatory sotalol in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of amiodarone pretreatment on early ischemic ventricular arrhythmias relative to infarct size and regional myocardial blood flow in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atenolol, but not mexiletine, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine converts inducible ventricular fibrillation into sustained ventricular tachycardia in conscious dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amiodarone on ventricular fibrillation and defibrillation thresholds in the canine heart under normal and ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lidocaine on the ventricular fibrillation threshold in the dog during acute ischemia and premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effect of a sotalol-mexiletine combination on induced ventricular tachycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Sotalol and its Enantiomers: A Comparative Analysis of Cardiac Ion Channel Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotalol is a unique antiarrhythmic agent possessing both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties. It is a racemic mixture of d- and l-enantiomers, which exhibit distinct pharmacological profiles. Notably, sotalol is not significantly metabolized; it is primarily excreted unchanged in the urine.[1][2] Consequently, the parent drug and its stereoisomers are the principal active moieties. This guide provides a comparative analysis of the effects of sotalol and its enantiomers on key cardiac ion channels, supported by experimental data and detailed methodologies.
Comparative Effects on Cardiac Ion Channels
The primary cardiac ion channels affected by sotalol are the rapidly activating delayed rectifier potassium channels (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG). Blockade of these channels prolongs the cardiac action potential duration, a hallmark of Class III antiarrhythmic activity.[3][4] The d- and l-enantiomers of sotalol exhibit stereospecificity in their actions. While both enantiomers block the hERG channel, the l-enantiomer is also a potent non-selective beta-blocker.[5][6]
| Compound | Ion Channel | IC50 | Effect |
| d,l-Sotalol (racemic) | hERG (IKr) | ~290 µM | Blockade, prolongation of action potential |
| Nav1.5 (INa) | >100 µM | Minimal to no significant block | |
| Cav1.2 (ICaL) | >100 µM | Minimal to no significant block | |
| d-Sotalol | hERG (IKr) | Similar to d,l-sotalol | Blockade, prolongation of action potential |
| β-adrenergic receptors | Very low affinity | Minimal beta-blocking activity | |
| l-Sotalol | hERG (IKr) | Similar to d,l-sotalol | Blockade, prolongation of action potential |
| β-adrenergic receptors | High affinity | Potent non-selective beta-blockade |
Experimental Protocols
The following section details the methodology for assessing the effects of sotalol and its enantiomers on cardiac ion channels, primarily focusing on the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Assay for hERG (IKr) Channels
This technique is the gold standard for evaluating drug effects on ion channels.[7]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured in appropriate media.
2. Cell Preparation:
-
Cells are dissociated into a single-cell suspension.
3. Electrophysiological Recording:
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and appropriate software.
-
The peak tail current amplitude in the presence of different concentrations of the test compound is measured and compared to the control (vehicle) to determine the percentage of inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Visualizations
Signaling Pathway of Sotalol's Beta-Blocking Action
Caption: Signaling pathway of l-sotalol's beta-blocking effect.
Experimental Workflow for Patch-Clamp Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 5. Comparative effects of d-sotalol and l-sotalol on the atrioventricular node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophysiological Effects of Sotalol Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Sotalol, a class III antiarrhythmic agent, across various species. By presenting quantitative data in a structured format and detailing experimental methodologies, this document aims to facilitate a deeper understanding of Sotalol's species-specific actions and aid in the design and interpretation of preclinical and clinical studies.
Sotalol exerts its antiarrhythmic effects primarily by blocking the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1] These actions are reflected in the electrocardiogram (ECG) as a prolongation of the QT interval.[2][3] The drug also possesses non-selective beta-adrenergic blocking activity.[1][4] Understanding the variability of these effects across different species is crucial for translating preclinical findings to human clinical applications.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological effects of Sotalol observed in different species. The data presented are extracted from various in vivo and in vitro studies and highlight the species-dependent differences in response to Sotalol administration.
| Species | Model | Parameter | Dose/Concentration | Change from Baseline | Reference |
| Human | In vivo (Patients) | QTc Interval | 0.6 mg/kg IV | Prolongation | [5] |
| Atrial ERP | 0.6 mg/kg IV | Increase | [5] | ||
| Ventricular ERP | 0.6 mg/kg IV | Increase | [5] | ||
| Healthy Volunteers | QTc Interval | 80 mg Oral | Significant Prolongation | [6] | |
| Dog | In vivo (Neonatal) | Atrial ERP | 8 mg/kg IV (cumulative) | +77% | [7] |
| Ventricular ERP | 8 mg/kg IV (cumulative) | +53% | [7] | ||
| In vivo (Telemetry) | QTc Interval | 4-32 mg/kg Oral | Dose-dependent Prolongation | [8] | |
| In vitro (PV Sleeves) | Action Potential Duration | 3-30 µM | Small Increase (10-15 ms) | [9] | |
| Cynomolgus Monkey | In vivo (Conscious) | QTc Interval | 5, 10, 30 mg/kg Oral | Prolongation | [8] |
| PR Interval | 5, 10, 30 mg/kg Oral | Prolongation (10-15 ms) | [8] | ||
| Rabbit | In vitro (Isolated Hearts) | QT Interval | 50 µM | +41 ± 4 ms | [10] |
| MAP90 | 50 µM | +17 ± 5 ms | [10] | ||
| In vitro (Ventricular Cells) | APD90 | Not specified | Significant Prolongation | [11][12] | |
| Guinea Pig | In vivo (Anesthetized) | QTcF Interval | Dose-related | Prolongation | [2] |
| In vitro (Isolated Hearts) | Action Potential Duration | 10-4 M | Prolongation | [13] | |
| Refractory Period | 10-4 M | Prolongation | [13] | ||
| In vitro (Atrial Cells) | APD90 | 100 µmol/L | Prolongation | [14] | |
| Horse | In vivo | QT Interval | 2, 3, 4 mg/kg PO bid | Significant Increase | [15] |
| Effective Refractory Period | 2, 3, 4 mg/kg PO bid | Significant Increase | [15] |
Note: APD = Action Potential Duration; APD90 = Action Potential Duration at 90% repolarization; ERP = Effective Refractory Period; MAP90 = Monophasic Action Potential Duration at 90% repolarization; QTc = Corrected QT interval; QTcF = Fridericia-corrected QT interval. The presented values are meant to be illustrative of the trends observed in the cited literature and may not represent the full range of reported effects.
Experimental Protocols
The methodologies employed to assess the electrophysiological effects of Sotalol vary across studies. Below are detailed descriptions of common experimental protocols.
In Vivo Electrophysiology Studies in Anesthetized and Conscious Animals
-
Animal Models: Commonly used species include dogs, cynomolgus monkeys, guinea pigs, and horses.[2][7][8][15] Studies may be conducted in either anesthetized or conscious, freely moving animals instrumented with telemetry devices for continuous monitoring.[8]
-
Drug Administration: Sotalol is administered intravenously (IV) as a bolus or infusion, or orally (PO) via gavage or in food.[7][8][15] Doses are typically selected to cover a range of clinically relevant exposures.
-
Electrophysiological Recordings:
-
Surface Electrocardiogram (ECG): Standard limb leads are used to record the ECG. Key parameters measured include heart rate, PR interval, QRS duration, and the QT interval, which is often corrected for heart rate (e.g., QTc).[2][8]
-
Intracardiac Electrophysiology: For more detailed analysis, programmed electrical stimulation and recording are performed using intracardiac catheters. This allows for the direct measurement of sinus node function, atrioventricular (AV) nodal conduction, and atrial and ventricular effective refractory periods (AERP and VERP).[7]
-
In Vitro Electrophysiology Studies
-
Tissue Preparations: These studies utilize isolated cardiac tissues such as papillary muscles, Purkinje fibers, or whole heart preparations (Langendorff perfusion).[13] More recently, isolated pulmonary vein (PV) sleeves have been used to study arrhythmias originating from these structures.[9]
-
Cellular Electrophysiology:
-
Microelectrode Recordings: Sharp microelectrodes are used to impale individual cardiac myocytes and record transmembrane action potentials. This technique allows for the precise measurement of action potential duration at different levels of repolarization (e.g., APD50, APD90), resting membrane potential, and the maximum upstroke velocity (Vmax).[13]
-
Patch-Clamp Technique: This method is employed to study the effects of Sotalol on specific ion channels, most notably the delayed rectifier potassium channels (IK), to elucidate the molecular mechanism of action.[11]
-
-
Monophasic Action Potential (MAP) Recordings: MAP catheters are used in isolated hearts to record localized action potentials from the epicardial or endocardial surface, providing information on APD and repolarization heterogeneity.[10]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular interactions involved in Sotalol's electrophysiological effects, the following diagrams have been generated using Graphviz.
References
- 1. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Can dl-Sotalol Prolong the QT Interval In Vivo Despite Its Weak Inhibitory Effect on hERG K(+) Channels In Vitro? Electrophysiological and Pharmacokinetic Analysis with the Halothane-Anesthetized Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. Clinical electrophysiology of intravenous sotalol, a beta-blocking drug with class III antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QT prolongation and serum sotalol concentration are highly correlated following intravenous and oral sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparisons of the electrophysiological effects of intravenous sotalol and propranolol on the immature mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of electrophysiological and antiarrhythmic effects of vernakalant, ranolazine, and sotalol in canine pulmonary vein sleeve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of sotalol on arrhythmias and electrophysiology during myocardial ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Pharmacokinetics and electrophysiological effects of sotalol hydrochloride in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sotalol Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sotalol hydrochloride, a non-selective beta-adrenergic blocker, requires careful handling and disposal in accordance with federal, state, and local regulations. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework
The primary regulations governing the disposal of pharmaceutical waste, including this compound, in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] It is imperative that all laboratory personnel adhere to these regulations to prevent environmental contamination and ensure workplace safety.[1][4]
Disposal Procedures for this compound
This compound is considered a hazardous substance and should be managed as such.[5][6][7] The following procedures outline the recommended steps for its disposal in a research environment.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other waste streams. This includes pure, unused this compound, contaminated materials (e.g., personal protective equipment, spill cleanup materials), and empty containers.
-
Pure this compound: Unused or expired this compound should be collected in a designated, properly labeled hazardous waste container.[7][8]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, or weigh boats, should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Empty containers that held this compound may still contain residual dust and should be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[5] Puncturing empty containers can prevent reuse.[5]
Step 2: Container Management
All waste containers must be:
-
Clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Kept securely closed except when adding waste.
-
Made of a material compatible with this compound.
-
Stored in a designated, well-ventilated, and secure secondary containment area to prevent spills and unauthorized access.
Step 3: Professional Waste Disposal
The recommended and most compliant method for the final disposal of this compound is through a licensed and certified hazardous waste disposal contractor.[7][8][9] These companies are equipped to handle and transport hazardous pharmaceutical waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sewer system.[3][5] This practice is strongly discouraged by the EPA as it can lead to the contamination of water supplies.[3]
-
Incineration: Hazardous waste incineration is a common and effective method for destroying pharmaceutical waste.[3]
-
Landfill: Disposal in a regulated landfill site may be an option, but only after consultation with and approval from the appropriate waste management authority.[5][8]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[5]
-
Wear Appropriate PPE: At a minimum, this includes safety glasses, chemical-resistant gloves, a lab coat, and a dust respirator.[5][8]
-
Clean-Up:
-
Containerize Waste: Place all spilled material and cleanup supplies into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data
Currently, there is no publicly available, specific quantitative data regarding disposal limits or environmental impact concentrations for this compound from regulatory agencies. The disposal guidelines are procedural and focus on preventing any release into the environment. Laboratories should operate under the principle of minimizing waste generation and ensuring all generated waste is disposed of through approved channels.
Experimental Protocols for Disposal
The search for specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes did not yield any established and approved methods for a laboratory setting. The standard and required practice is to contract with a professional hazardous waste disposal company. Attempting to neutralize or degrade the chemical in-house without a validated and approved protocol could result in hazardous reactions and non-compliant disposal. This compound should not be mixed with incompatible materials such as strong acids, strong bases, or strong oxidizing agents during storage or disposal.[8][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. danielshealth.com [danielshealth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. documents.tocris.com [documents.tocris.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moehs.com [moehs.com]
Personal protective equipment for handling Sotalol Hydrochloride
Essential Safety and Handling Guide for Sotalol Hydrochloride
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure can cause damage to organs.[2]
Toxicological and Physical Data
| Data Point | Value | Species |
|---|---|---|
| Oral LD50 | 3,450 mg/kg | Rat[1][2][4][5] |
| Oral LD50 | 2,600 mg/kg | Mouse[1][2][4][5] |
| Intraperitoneal LD50 | 680 mg/kg | Rat[1][2][4][5] |
| Intraperitoneal LD50 | 670 mg/kg | Mouse[5] |
| Melting Point | 205 - 210 °C | N/A[3] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection : Wear chemical safety goggles or glasses.[1][4] For tasks with a higher risk of splash or dust generation, a face shield is also required.[2][3]
-
Skin Protection :
-
Gloves : Use appropriate chemical-resistant gloves that are impermeable and resistant to the substance.[2] Inspect gloves for any defects before use.
-
Lab Coat/Protective Clothing : A lab coat or other protective clothing must be worn to prevent skin contact.[2][5] Store protective clothing separately from personal items.[2]
-
-
Respiratory Protection :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
For brief exposure or low-level contamination, a respiratory filter device may be used.[2]
-
In situations with potential for intensive or prolonged exposure, a self-contained respiratory protective device is necessary.[2]
-
Operational Plan: Safe Handling and Storage
Adherence to these procedural steps is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the substance in a cool, dry, and well-ventilated area in its original, tightly closed container.[2][3]
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
Handling and Use:
-
Always handle this compound within a designated area, such as a chemical fume hood, to prevent the formation of dust and aerosols.
-
Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[2][5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][3]
-
Empty containers may contain residual dust and should be handled with the same precautions as the full container.[5]
Emergency and Disposal Plan
Immediate and appropriate action is required in the event of an emergency.
First-Aid Measures
-
If Inhaled : Move the person to fresh air and ensure they are comfortable for breathing.[1][3] Seek medical attention if symptoms develop.
-
If on Skin : Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1][2]
-
If in Eyes : Rinse cautiously and thoroughly with water for several minutes.[1][2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, get immediate medical attention.[1][2]
-
If Swallowed : Call a poison control center or doctor immediately for treatment advice.[1] Rinse the mouth with water.[1]
Spill Response Protocol
-
Evacuate : Immediately evacuate unnecessary personnel from the spill area.[3]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Contain : Prevent the spill from entering sewers or public waters.[3]
-
Clean-up :
-
Wear full PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[4][5]
-
Use dry clean-up methods to avoid generating dust.[5] Gently dampen the spilled material with water to prevent it from becoming airborne before sweeping.[5]
-
Alternatively, use a vacuum cleaner fitted with a HEPA filter.[5]
-
Collect the spilled material into a suitable, labeled container for disposal.[5]
-
Disposal Plan
-
All waste, including contaminated material from spills and empty containers, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][3]
-
Consult with your institution's environmental health and safety department or a licensed waste management authority for specific disposal guidance.[5]
Procedural Workflow for Handling this compound
Caption: Workflow for safe handling and emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
